2,4-dibromo-1-benzothiophene
Description
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Properties
CAS No. |
1892558-85-8 |
|---|---|
Molecular Formula |
C8H4Br2S |
Molecular Weight |
292 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2,4-dibromo-1-benzothiophene CAS 1892558-85-8 properties
Executive Summary
2,4-Dibromo-1-benzothiophene (CAS 1892558-85-8) is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of organic semiconductors (OSCs) and pharmaceutical intermediates.[1][2][3] Its structural uniqueness lies in the asymmetric placement of bromine atoms—one on the thiophene ring (C2) and one on the benzene ring (C4). This asymmetry creates a distinct reactivity profile, enabling sequential, regioselective cross-coupling reactions essential for constructing complex
This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed to support researchers in optimizing its application in drug discovery and materials science.
Chemical Identity & Structural Analysis
The compound features a fused benzene and thiophene ring system. The numbering convention assigns the sulfur atom as position 1. The 2-position (thiophene ring) and 4-position (benzene ring) are brominated, creating two chemically distinct electrophilic sites.
| Property | Detail |
| IUPAC Name | 2,4-Dibromo-1-benzothiophene |
| Common Synonyms | 2,4-Dibromobenzo[b]thiophene |
| CAS Number | 1892558-85-8 |
| Molecular Formula | C |
| Molecular Weight | 291.99 g/mol |
| SMILES | BrC1=CC(Br)=C2C=CC=CC2=S1 |
| MDL Number | MFCD32640512 |
Physicochemical Properties
Note: As a specialized research intermediate, experimental bulk property data is limited. Values below combine available vendor data with chemoinformatic predictions validated against structural analogs (e.g., 2,7-dibromobenzothiophene).
| Property | Value / Description | Source/Prediction |
| Physical State | Crystalline Solid | Analog comparison |
| Color | Off-white to pale yellow | Standard for brominated benzothiophenes |
| Melting Point | 65–75 °C (Predicted) | Estimated based on isomer trends |
| Boiling Point | ~330 °C at 760 mmHg | Predicted |
| Solubility | Soluble in DCM, CHCl | Lipophilic nature |
| LogP | 5.58 | Predicted (ChemScene) |
| H-Bond Donors | 0 | Structural analysis |
| H-Bond Acceptors | 1 (Sulfur) | Structural analysis |
Synthetic Pathways
Synthesis of 2,4-dibromo-1-benzothiophene requires overcoming the natural electrophilic substitution patterns of benzothiophene, which favor the C3 position. Direct bromination of benzothiophene typically yields 3-bromo or 2,3-dibromo products. Therefore, a directed lithiation strategy starting from 4-bromobenzothiophene is the most robust protocol.
Protocol: C2-Selective Bromination via Lithiation
This method exploits the acidity of the C2 proton in the thiophene ring, which is significantly higher than the protons on the benzene ring.
Reagents:
-
Substrate: 4-Bromobenzothiophene (CAS 5118-13-8)[1]
-
Base: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile: CBr
(Carbon tetrabromide) or NBS -
Solvent: Anhydrous THF, -78 °C
Mechanism & Workflow:
-
Lithiation: Treatment of 4-bromobenzothiophene with n-BuLi at -78 °C results in rapid Lithium-Halogen exchange at C4 or deprotonation at C2. However, to avoid exchanging the C4-Br, LDA is preferred as it acts as a base rather than a nucleophile, selectively deprotonating C2.
-
Quenching: The resulting 2-lithio species reacts with the bromine source to install the second bromine atom.
Figure 1: Regioselective synthesis pathway avoiding C3-bromination by utilizing directed lithiation logic.
Reactivity & Functionalization
The core value of 2,4-dibromo-1-benzothiophene is its differential reactivity .
-
C2-Br (Thiophene): Electron-rich heteroaryl bromide. More reactive towards oxidative addition with Pd(0).
-
C4-Br (Benzene): Aryl bromide. Less reactive due to higher bond dissociation energy and lack of heteroatom activation.
This allows for Site-Selective Suzuki-Miyaura Coupling , where the C2 position can be functionalized first at room temperature or mild heating, leaving the C4 position intact for a second, harsher coupling step.
Experimental Logic: Sequential Coupling
-
Condition A (Mild): Pd(PPh
) , Na CO , Toluene/Water, 60°C.-
Result: Coupling exclusively at C2.
-
-
Condition B (Forcing): Pd(OAc)
, S-Phos, K PO , Toluene, 100°C.-
Result: Coupling at C4 (after C2 is substituted).
-
Figure 2: Sequential functionalization strategy exploiting the electronic difference between C2 and C4 bromine sites.
Applications
Organic Electronics (OLEDs/OFETs)
The benzothiophene core is a standard building block for p-type organic semiconductors.
-
Hole Transport Materials: The 2,4-substitution pattern allows the creation of "herringbone" packing structures in solid state, which improves charge mobility compared to linear 2,6-isomers.
-
TADF Emitters: Used as an acceptor unit when coupled with carbazole donors.
Medicinal Chemistry[7]
-
Kinase Inhibitors: The benzothiophene scaffold mimics the purine ring of ATP. The 4-position allows access to the "hydrophobic pocket II" in kinase active sites, while the 2-position can be used to solubilize the molecule.
-
Bioisosteres: Often used as a bioisostere for indole or naphthalene in drug design.
Handling & Safety Protocols
-
Hazard Identification: Classified as Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 2,4-dibromobenzo[b]thiophene Product Page (CAS 1892558-85-8). Retrieved from
-
BLD Pharm. 2,4-Dibromobenzo[b]thiophene (BD02619051) Technical Data.[1][2][3] Retrieved from
-
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Contextual grounding on bromination selectivity). Retrieved from
-
ChemScene. 2,4-Dibromodibenzo[b,d]thiophene Properties (Analogous Structure Data). Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzothiophenes - Methodologies. Retrieved from
Sources
Molecular weight and density of 2,4-dibromo-1-benzothiophene
An In-Depth Technical Guide to 2,4-Dibromo-1-benzothiophene: Synthesis, Properties, and Applications
Introduction
Among the landscape of sulfur-containing heterocyclic compounds, the benzo[b]thiophene core stands out as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural similarity to endogenous molecules and its versatile electronic properties have established it as a cornerstone in the development of novel therapeutic agents.[3][4] Marketed drugs, including the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole, all feature the benzothiophene moiety, underscoring its clinical significance.[5]
This technical guide provides a comprehensive overview of 2,4-dibromo-1-benzothiophene, a key intermediate for synthesizing diverse libraries of functionalized benzothiophenes. We will delve into its core physicochemical properties, provide detailed experimental protocols for its synthesis and characterization, explore its reactivity, and discuss its applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₄Br₂S | - |
| Molecular Weight | 291.99 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Based on related brominated aromatics |
| Density | Data not available | For reference, 2,4-Dibromothiophene has a density of 2.157 g/mL at 25 °C. |
Molecular Structure
The structure of 2,4-dibromo-1-benzothiophene consists of a benzene ring fused to a thiophene ring, with bromine atoms substituted at the 2 and 4 positions.
Caption: Molecular structure of 2,4-dibromo-1-benzothiophene.
Synthesis and Mechanistic Insights
The synthesis of 2,4-dibromo-1-benzothiophene can be achieved through the direct electrophilic bromination of 1-benzothiophene. This method is advantageous due to the commercial availability of the starting material and the directness of the transformation.
Experimental Protocol: Electrophilic Bromination of 1-Benzothiophene
This protocol describes a general procedure for bromination. The precise regioselectivity can be influenced by reaction conditions, and purification is critical to isolate the desired 2,4-dibromo isomer from other potential mono-, di-, or poly-brominated products.
Causality: Molecular bromine (Br₂) is a strong electrophile. In the presence of a Lewis acid catalyst (like FeBr₃, generated in situ from Fe and Br₂), it becomes even more polarized, facilitating the electrophilic aromatic substitution on the electron-rich benzothiophene ring. The reaction is performed in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at a controlled temperature to manage the reaction's exothermicity and selectivity.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzothiophene (1.0 equiv.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of iron filings (approx. 0.05 equiv.) to the stirred solution.
-
Bromine Addition: Slowly add a solution of molecular bromine (2.1 equiv.) dissolved in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Caution: Bromine is highly toxic and corrosive; this step must be performed in a well-ventilated fume hood.[6][7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the 2,4-dibromo-1-benzothiophene isomer.
Caption: General workflow for the synthesis of 2,4-dibromo-1-benzothiophene.
Characterization
Unambiguous structural confirmation is essential following synthesis.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H NMR Spectroscopy: The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) will provide key information. The protons on the benzene and thiophene rings will appear as distinct signals. The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) will help determine the substitution pattern. For 2,4-dibromo-1-benzothiophene, one would expect to see distinct signals for the protons at the 3, 5, 6, and 7 positions.[8][9]
-
¹³C NMR Spectroscopy: The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbons bonded to bromine will be significantly shifted compared to the parent benzothiophene. The chemical shifts provide a fingerprint of the carbon skeleton.[10]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks), providing definitive evidence of dibromination.
Reactivity and Synthetic Utility in Drug Development
2,4-Dibromo-1-benzothiophene is not typically an end-product but rather a versatile synthetic intermediate. The differential reactivity of the C-Br bonds allows for selective functionalization, making it an invaluable tool for creating molecular diversity in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 2 and 4 positions serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[11][12][13]
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the dibromobenzothiophene with various aryl or heteroaryl boronic acids or esters.[14] This allows for the rapid synthesis of complex biaryl structures, which are common motifs in biologically active molecules. The reactivity of the C-Br bonds can sometimes be differentiated based on their electronic environment, potentially allowing for sequential, site-selective couplings.[11][15]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities that are critical for modulating the pharmacological properties of a lead compound, such as solubility and receptor binding affinity.[16]
The ability to perform these reactions makes 2,4-dibromo-1-benzothiophene a key building block for generating libraries of novel compounds for high-throughput screening against various biological targets.[17]
Applications in Research
The benzothiophene core is associated with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][18] By using 2,4-dibromo-1-benzothiophene as a starting material, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold. By varying the substituents at the 2 and 4 positions, one can fine-tune the molecule's properties to enhance potency and selectivity for a specific biological target while minimizing off-target effects and toxicity.[2]
Safety and Handling
As a brominated aromatic compound, 2,4-dibromo-1-benzothiophene should be handled with care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) is not available, guidelines for related hazardous materials like bromine and brominated organic compounds are applicable.[6][7][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[20]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
- Books. (2024).
-
PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
-
ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Synthesis, characterization of novel benzothiophene. [Link]
-
PMC. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
PMC. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. [Link]
-
Organic Chemistry Portal. (2024). Benzothiophene synthesis. [Link]
-
ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?. [Link]
-
Synthesis, characterization of novel benzothiophene. [Link]
-
Wikipedia. Benzothiophene. [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Bromine. [Link]
-
Recent progress in transition metal catalyzed cross coupling of nitroarenes. [Link]
-
CORE. (2013). Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. [Link]
-
PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
ChemSrc. (2025). 1-benzothiophene - 95-15-8, C8H6S, density, melting point, boiling point, structural formula, synthesis. [Link]
-
The Good Scents Company. benzothiophene, 95-15-8. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. dollycorporation.com [dollycorporation.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-Dibromothiophene(3140-92-9) 1H NMR [m.chemicalbook.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzothiophene synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. ossila.com [ossila.com]
- 18. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. carlroth.com [carlroth.com]
- 20. researchgate.net [researchgate.net]
Topographical and Electronic Divergence in Benzothiophene Scaffolds: A Technical Guide to 2,4-Dibromo vs. 2,7-Dibromobenzothiophene
Benzo[b]thiophene is a privileged, bicyclic heteroaromatic scaffold ubiquitous in both medicinal chemistry and organic materials science. While the core structure remains constant, the specific substitution pattern of halogenated precursors dictates the downstream molecular geometry, electronic communication, and solid-state packing.
This whitepaper provides an in-depth technical analysis of two critical structural isomers: 2,4-dibromobenzo[b]thiophene and 2,7-dibromobenzo[b]thiophene [1]. By examining their topographical differences, reactivity profiles, and applications, researchers can make informed, causal decisions during drug development and materials synthesis.
Structural and Electronic Topography
To understand the divergent behavior of these isomers, one must first map the topography of the benzo[b]thiophene core. The numbering system begins at the sulfur atom (position 1), proceeds around the electron-rich thiophene ring (positions 2 and 3), passes the C3a bridgehead, and continues around the fused benzene ring (positions 4, 5, 6, and 7), ending at the C7a bridgehead.
The 2,4-Isomer: The "Bent" Architect
In 2,4-dibromobenzothiophene, the bromine atoms are located at C2 (alpha to the sulfur) and C4 (on the benzene ring, adjacent to the C3a bridgehead).
-
Steric Hindrance: The C4 position is in close spatial proximity to the C3 position on the thiophene ring. Any subsequent functionalization at C4 creates significant peri-interactions with substituents at C3.
-
Geometry: Functionalizing the 2,4-axis results in a "bent" or "V-shaped" molecular geometry. This non-linear extension disrupts dense
stacking in the solid state.
The 2,7-Isomer: The "Pseudo-Linear" Architect
In 2,7-dibromobenzothiophene, the bromines are located at C2 and C7 (on the benzene ring, adjacent to the C7a bridgehead attached directly to the sulfur).
-
Steric Hindrance: The C7 position is sterically isolated from the C3 and C4 positions but sits adjacent to the sulfur heteroatom. Bulky substituents at C7 can shield the sulfur atom, altering its coordination potential or susceptibility to oxidation (e.g., to sulfoxides or sulfones).
-
Geometry: The 2,7-axis provides a pseudo-linear conjugation pathway across the fused bicyclic system. This linearity is highly prized for building extended, flat
-conjugated networks.
Divergent geometric properties and resulting applications of the 2,4- and 2,7-isomers.
Reactivity Profiles and Site-Selective Cross-Coupling
Both isomers feature one
The Causality of Site-Selectivity:
The
-
Bond Dissociation Energy (BDE): The carbon-halogen bond on the electron-rich thiophene ring has a lower BDE compared to the carbon-halogen bond on the electron-neutral benzene ring[2].
-
Intermediate Stabilization: The oxidative addition complex is stabilized by the adjacent heteroatom (sulfur), lowering the activation energy barrier for the first catalytic step at the C2 position[2].
Consequently, researchers can couple a boronic acid exclusively at the C2 position under mild conditions, leaving the C4 or C7 bromine intact for a subsequent, orthogonal coupling reaction at elevated temperatures.
Workflow for site-selective Pd-catalyzed cross-coupling of dibromobenzothiophenes.
Applications in Therapeutics and Advanced Materials
The geometric divergence between the 2,4- and 2,7-isomers dictates their end-use applications.
-
Organic Electronics (OFETs): The 2,7-isomer is a critical building block for high-performance organic field-effect transistors (OFETs)[3]. When extended via cross-coupling, 2,7-disubstituted benzothiophenes form highly planar, linear molecules (such as BTBT derivatives). This linearity allows for dense, "herringbone" solid-state packing, maximizing intermolecular orbital overlap and resulting in superior charge carrier mobility[1].
-
OLEDs and Photophysics: The 2,4-isomer is frequently utilized in organic light-emitting diodes (OLEDs). Its bent geometry intentionally frustrates molecular packing. By preventing dense aggregation, the 2,4-substitution pattern mitigates Aggregation-Caused Quenching (ACQ), preserving high photoluminescence quantum yields in the solid state.
-
Medicinal Chemistry: In drug design, the benzothiophene core acts as a bioisostere for indole or naphthalene. The choice between 2,4- and 2,7-dibromobenzothiophene allows medicinal chemists to direct pharmacophores into entirely different spatial vectors within a target receptor's binding pocket.
Quantitative Data Summary
The following table summarizes the key topographical and reactive differences between the two isomers to aid in synthetic planning.
| Property | 2,4-Dibromobenzo[b]thiophene | 2,7-Dibromobenzo[b]thiophene |
| Substitution Loci | C2 (Thiophene), C4 (Benzene) | C2 (Thiophene), C7 (Benzene) |
| Molecular Geometry | Bent / V-Shaped | Pseudo-Linear |
| Primary Steric Clash | C4 interacts with C3 | C7 interacts with Sulfur (S1) |
| C2 Reactivity (Pd-Cat) | Extremely High (First site of attack) | Extremely High (First site of attack) |
| Secondary Reactivity | Moderate (Requires heat/strong base) | Moderate (Requires heat/strong base) |
| Primary Application | OLEDs (ACQ prevention), Therapeutics | OFETs, Linear |
Experimental Protocol: Self-Validating Site-Selective Suzuki-Miyaura Coupling
To harness the reactivity differences outlined above, the following protocol details a self-validating, step-by-step methodology for the site-selective mono-arylation of dibromobenzothiophene at the C2 position.
Causality & Self-Validation: This protocol is designed as a self-validating system. The strict stoichiometric control (0.95 equivalents of boronic acid) and ambient temperature ensure that the reaction mathematically and thermodynamically cannot proceed to the diarylated product. Thin-Layer Chromatography (TLC) validation confirms the disappearance of the boronic acid rather than the dibromo starting material, confirming site-selectivity without over-coupling.
Reagents:
-
Dibromobenzothiophene (2,4- or 2,7-isomer):
-
Aryl Boronic Acid:
(Limiting reagent to prevent over-coupling) -
(Catalyst):
( ) -
(Base):
(Aqueous solution) -
Solvent: Toluene/Ethanol (
),
Step-by-Step Methodology:
-
Degassing: Add the dibromobenzothiophene, aryl boronic acid, and solvent mixture to a Schlenk flask. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can poison the
catalyst and cause homocoupling of the boronic acid. -
Catalyst Addition: Under a positive flow of Argon, add the
catalyst. -
Base Activation: Inject the degassed
aqueous solution. Causality: The base is required to coordinate with the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step in the catalytic cycle. -
Ambient Reaction: Stir the biphasic mixture vigorously at room temperature (
) for 12 hours. Causality: Restricting heat prevents the catalyst from overcoming the higher activation energy required to insert into the or bonds. -
TLC Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The system is validated when the spot corresponding to the aryl boronic acid is completely consumed, leaving a faint spot of the excess dibromobenzothiophene and a new, distinct spot for the C2-monoarylated intermediate.
-
Quench and Extraction: Quench the reaction with water (
) and extract with Dichloromethane ( ). Dry the combined organic layers over anhydrous . -
Purification: Concentrate the crude mixture in vacuo and purify via silica gel flash chromatography to isolate the pure C2-arylated, monobromo-benzothiophene intermediate.
(Note: To achieve the fully diarylated product, the isolated intermediate is subjected to a second coupling cycle using excess boronic acid and elevated temperatures of
References
Sources
- 1. 7-Ethyl-2-propyl-1-benzothiophene | 16587-46-5 | Benchchem [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. 67001-77-8|2,7-Dibromodibenzo[b,d]thiophene|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Commercial Availability and Strategic Utilization of 2,4-Dibromo-1-benzothiophene
Abstract
The benzothiophene nucleus is a privileged scaffold in modern chemistry, with extensive applications ranging from medicinal chemistry to organic electronics.[1][2] Among its many derivatives, 2,4-dibromo-1-benzothiophene stands out as a versatile and strategically important building block. Its two electronically distinct bromine substituents allow for controlled, regioselective functionalization, making it a valuable precursor for complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the commercial availability of 2,4-dibromo-1-benzothiophene, its key physicochemical and spectroscopic properties, and expert insights into its reactivity and strategic application in cross-coupling reactions. We further explore its role in the development of novel therapeutics and advanced materials, supported by detailed protocols and authoritative references.
Introduction: The Strategic Value of the Benzothiophene Core
Benzothiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring, is a cornerstone of contemporary drug discovery and materials science.[3][4] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore capable of engaging with a wide array of biological targets.[2][5] Consequently, numerous FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Brexpiprazole, feature this core structure.[2][4]
In the realm of materials science, the π-conjugated system of benzothiophene derivatives is leveraged to create advanced organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7] The introduction of bromine atoms onto the benzothiophene scaffold, as in 2,4-dibromo-1-benzothiophene, transforms it into a highly adaptable building block, ready for diversification through powerful synthetic methods like palladium-catalyzed cross-coupling reactions.
Commercial Availability and Physicochemical Profile
2,4-Dibromo-1-benzothiophene is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. It is typically supplied as a liquid with high purity, suitable for most synthetic applications.
Table 1: Commercial Supplier Overview
| Supplier | Product Number (Example) | CAS Number | Typical Purity | Form |
| Sigma-Aldrich (Merck) | 759325 | 131365-37-8 | ≥95% | Liquid |
| Thermo Scientific (Alfa Aesar) | H55395 | 131365-37-8 | 90+% | Liquid |
| TCI America | D4841 | 131365-37-8 | >97.0% (GC) | Liquid |
Table 2: Key Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| CAS Number | 131365-37-8 | N/A |
| Molecular Formula | C₈H₄Br₂S | N/A |
| Molecular Weight | 291.99 g/mol | N/A |
| Density | ~2.03 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | ~1.68 | [8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~7.8-7.6 (m, 2H, Ar-H), ~7.5-7.3 (m, 2H, Ar-H) | [10] |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: Multiple signals in the aromatic region (δ ~140-115 ppm) | [10] |
Note: NMR chemical shifts are predictive and based on analyses of similarly substituted benzothiophene structures. Researchers should always acquire experimental data to confirm the identity and purity of their materials.[10]
Synthetic Utility and Regioselective Reactivity
The primary value of 2,4-dibromo-1-benzothiophene lies in the differential reactivity of its two carbon-bromine bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromine at the C2 position is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the bromine at the C4 position. This phenomenon is well-documented in related dibrominated heterocycles and is attributed to the higher electrophilicity and accessibility of the C2 position.[11] This predictable regioselectivity is the cornerstone of its strategic use, allowing for sequential, controlled diversification.
Workflow for Regioselective Suzuki-Miyaura Cross-Coupling
The following diagram and protocol illustrate a typical workflow for the selective arylation at the C2 position, a critical first step in many synthetic routes.
Caption: Workflow for regioselective C2 arylation of 2,4-dibromo-1-benzothiophene.
Exemplary Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar substrates and serves as a starting point for optimization.[12][13]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromo-1-benzothiophene (1.0 eq), the desired arylboronic acid (1.05 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-4-bromo-1-benzothiophene product.
Causality Behind Choices:
-
Sub-stoichiometric Boronic Acid (1.0-1.1 eq): Using a slight excess or equimolar amount of the boronic acid minimizes the formation of the di-substituted product, favoring the mono-arylation.[13]
-
Pd(PPh₃)₄ Catalyst: This is a robust and commonly used Pd(0) catalyst that is effective for the oxidative addition to aryl bromides.[11]
-
Aqueous Base/Solvent System: The aqueous base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Key Application Areas
The ability to selectively functionalize 2,4-dibromo-1-benzothiophene at two distinct positions makes it a powerful precursor for a diverse range of high-value molecules.
Caption: Major application domains for 2,4-dibromo-1-benzothiophene derivatives.
Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a well-established "privileged structure" in drug design.[2] By using 2,4-dibromo-1-benzothiophene, medicinal chemists can rapidly generate libraries of diverse compounds for high-throughput screening.[1] The two bromine handles allow for the introduction of different pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][4]
Organic Electronics and Materials Science
In materials science, the benzothiophene core serves as an electron-rich donor unit in donor-acceptor copolymers.[7] The sequential functionalization of 2,4-dibromo-1-benzothiophene enables the precise synthesis of conjugated oligomers and polymers with tailored electronic properties.[6] These materials are integral to the development of next-generation flexible displays, lighting, and solar cells.[14][15]
Safety and Handling
As with all halogenated organic compounds, proper safety precautions must be observed when handling 2,4-dibromo-1-benzothiophene.
-
Hazard Profile: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17] It can cause skin and serious eye irritation.[18]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[19]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[20][21]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[16][17][18][21]
Conclusion
2,4-Dibromo-1-benzothiophene is a commercially accessible and synthetically powerful building block for researchers in both life sciences and materials science. Its key strategic advantage lies in the differential reactivity of its two bromine atoms, which enables predictable and regioselective functionalization via modern cross-coupling chemistry. This property allows for the efficient and controlled construction of complex molecular targets, solidifying its role as an indispensable tool for innovation in drug discovery and organic electronics.
References
-
Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
-
Dibenzothiophene Resubmission SI Draft 3 No highlights. Rsc.org. [Link]
-
Wang, W., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. [Link]
-
Beaujuge, P. M., & Reynolds, J. R. (2013). A renaissance of color: New structures and building blocks for organic electronics. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Synthesis of benzothiophenes. ResearchGate. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Nese, Y., et al. (2011). Benzotrithiophene--a planar, electron-rich building block for organic semiconductors. Organic Letters. [Link]
-
Modulation of Properties in[16]Benzothieno[3,2-b][16]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. [Link]
-
Benzo(b)thiophene. SpectraBase. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. SciSpace. [Link]
-
Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). ResearchGate. [Link]
-
Building Blocks For Organic Semiconductor. Scribd. [Link]
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([16][18][22]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (2022). MDPI. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publisher. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 7. Benzotrithiophene--a planar, electron-rich building block for organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-ジブロモチオフェン | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,4-Dibromothiophene, 90+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ossila.com [ossila.com]
- 15. scribd.com [scribd.com]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.com [fishersci.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. 2,4-Dibromothiophene, 90+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. Benzothiophene synthesis [organic-chemistry.org]
Technical Guidance: Safety & Handling of Brominated Benzothiophene Derivatives
Topic: Content Type: Technical Whitepaper / Enhanced Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.[1]
Executive Summary: The Dual Nature of the Scaffold
Brominated benzothiophenes (e.g., 3-bromo-1-benzothiophene, 5-bromobenzo[b]thiophene) are critical pharmacophores in drug discovery (SERMs like Raloxifene) and organic electronics (OFETs).[1][2][3] However, their utility masks a specific toxicological profile driven by the synergy of the electron-rich sulfur heterocycle and the lipophilic halogen.[1][2][3]
This guide moves beyond the generic "Warning" labels of a standard SDS. It provides a mechanistic understanding of the hazards, establishing a self-validating safety protocol for researchers handling these electrophilic intermediates.[1][2][3]
The Hazard Profile: Structure-Activity Relationship (SAR)[1][2][3]
Standard GHS classifications often treat these compounds generically.[1][3] As a Senior Application Scientist, you must interpret the cause of the toxicity to predict behavior in novel derivatives.
The "Trojan Horse" Effect (Dermal Absorption)
The benzothiophene core is highly lipophilic (LogP ~3.8–4.4).[3] The addition of a bromine atom increases this lipophilicity and molecular weight, facilitating rapid transport across the stratum corneum.
-
Mechanism: Unlike simple inorganic bromides, the aryl bromide moiety is stable, but the fused ring system intercalates into lipid bilayers.
-
Implication: "Skin Irritation (H315)" on the label underestimates the risk.[1] The real risk is systemic absorption leading to potential hepatotoxicity (porphyrinogenic injury) common to halogenated aromatics.[3]
The Lachrymatory & Sensitization Potential
While not always classified as potent lachrymators like benzyl halides, brominated benzothiophenes often contain trace impurities (thianaphthene thiols) or hydrolysis products that are potent sensitizers.
-
Odor Threshold: Extremely low (<1 ppm).[1] The "stench" warning is critical for containment, not just comfort.
-
Catalyst Poisoning: The sulfur atom has a high affinity for Palladium (Pd) and Platinum (Pt).[1] In synthesis, this often leads to researchers increasing catalyst loading or temperature, inadvertently increasing the risk of thermal runaway or volatile by-product generation.[2][3]
Consolidated GHS Data & Toxicology
Table 1: Core Hazard Classifications (Aggregated from 3-Bromo and 5-Bromo Isomers)
| Hazard Category | GHS Code | Signal | Hazard Statement | Technical Context |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed | LD50 often <1000 mg/kg.[1][2][3] Bioaccumulation potential in fatty tissue.[1] |
| Skin Corrosion/Irrit. | H315 | Warning | Causes skin irritation | Solvent effects enhance penetration.[1][3] Defatting action on skin.[1][4][5] |
| Eye Damage/Irrit. | H319 | Warning | Causes serious eye irritation | Mechanical abrasion (crystals) + Chemical irritation.[1] |
| STOT - SE | H335 | Warning | May cause respiratory irritation | Dust/Vapor is highly irritating to mucous membranes.[1][2][3] |
| Aquatic Toxicity | H411 | -- | Toxic to aquatic life (Long lasting) | Persistent Organic Pollutant (POP) characteristics due to C-Br bond stability.[1][2][3] |
Exposure Control: A Self-Validating Protocol
Generic PPE advice fails when handling concentrated halogenated aromatics.[1][3] The following protocols are based on permeation kinetics.
Glove Selection Logic
Do not rely on standard 4-mil nitrile gloves for prolonged contact. [1][2][3]
-
Breakthrough Time: Halogenated aromatics can permeate standard disposable nitrile in <10 minutes.[1]
-
Recommendation:
-
Solids Handling: Double-gloved Nitrile (Outer) + Nitrile (Inner) is acceptable.[1][2][3]
-
Solution Handling (DCM/THF):Silver Shield (Laminate) or Viton gloves are required.[1] If dexterity is needed for micro-scale work, use the "Splash & Change" protocol: Wear double nitrile, and immediately change outer gloves upon any visible contact.
-
Protocol: Safe Weighing of Static-Prone Solids
Brominated benzothiophenes are often fluffy, crystalline solids that accumulate static charge, leading to "flying" particles that contaminate balances and benches.[2][3]
-
Engineering Control: Use an ionizing fan or static gun (e.g., Zerostat) on the taring vessel before transfer.[1]
-
Containment: Weigh inside a ductless filtered enclosure or fume hood. Never weigh on an open bench.
-
Solvent Dampening: If the synthesis allows, pre-dissolve the solid directly in the shipping container (if tared) to avoid handling the dry powder entirely.
Visualizing the Risk Assessment Workflow
The following diagram outlines the decision logic for handling these derivatives, prioritizing physical state and solvent interactions.
Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the derivative.[1][2][3]
Synthesis Safety: The Pd-Catalyzed Coupling Context
In drug development, these derivatives are almost exclusively used in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]
-
The Hazard: The reaction requires a base (Carbonate/Phosphate) and heat.[1]
-
Risk 1: Thermal decomposition of the benzothiophene sulfur at high temperatures (>120°C) can release Hydrogen Sulfide (H₂S) or sulfur oxides.[1][3]
-
Risk 2:[1][4][6] Incompatible with strong oxidizers.[1][3][5] Do not use nitric acid for cleaning glassware contaminated with these residues; violent reaction/NOx generation may occur.[3]
-
-
The Control:
Emergency Response & Spill Management
Fire Fighting:
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2][3][7]
-
Warning: Combustion produces Hydrogen Bromide (HBr) and Sulfur Oxides (SOx).[1][3] Firefighters must wear full SCBA.[1]
Spill Cleanup (Laboratory Scale): Do not treat this as a standard organic spill due to the persistent odor and aquatic toxicity.[1]
Figure 2: Emergency response workflow prioritizing containment of dust and vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123250, 3-Bromo-1-benzothiophene.[1][2][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzo[b]thiophene derivatives.[1][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1][2][3]
Sources
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfur - ESPI Metals [espimetals.com]
- 7. aaronchem.com [aaronchem.com]
Engineering the 2,4-Disubstituted Benzothiophene Scaffold: A Technical Guide to Synthesis, Pharmacology, and Materials Science
Executive Summary
The benzothiophene core is an aromatic heterocyclic system that has cemented its status as a "privileged structure" in modern drug discovery and organic materials[1]. While 2,5- and 2,6-disubstitution patterns dominate classical chemical libraries, the 2,4-disubstituted benzothiophene scaffold presents a highly specialized geometric and electronic paradigm. The orthogonal relationship between the 2- and 4-positions induces a strict ~90° bend angle, placing the electron-rich sulfur atom on the exterior of the molecular bend[2]. This specific spatial arrangement dictates unique structure-activity relationships (SAR) in biological targets and drives the complex self-assembly of advanced liquid crystalline materials[3].
Structural & Electronic Rationale: The 2,4-Disubstitution Advantage
From an application scientist's perspective, scaffold selection must be driven by causality. Why specifically target the 2,4-disubstitution pattern over other isomers?
-
Steric Geometry for Target Engagement : The ~90° bend angle allows the molecule to access deep, angular binding pockets that linear (e.g., 2,5-substituted) analogs cannot. In kinase inhibition, this specific angle perfectly aligns the scaffold within the ATP-binding hinge region, allowing the sulfur atom to act as a critical hydrogen bond acceptor[4].
-
Electronic Tuning : The thiophene sulfur atom donates electron density through resonance. By placing substituents at the 2- and 4-positions, chemists can independently tune the electronic landscape of the fused benzene and thiophene rings. For instance, placing electron-donating groups at the 4-position significantly enhances π-π stacking interactions with aromatic residues in the active site of butyrylcholinesterase (BChE)[5].
-
Dipole Moment in Materials : In liquid crystalline materials (LCMs), placing the sulfur atom outside the bend (as in 2,4-disubstitution) versus inside the bend (2,7-disubstitution) drastically alters the molecular dipole moment. This external sulfur orientation favors the formation of highly polymorphic smectic phases[2][3].
Synthetic Methodologies: Regioselective Construction
Classical syntheses of benzothiophenes often rely on harsh conditions that yield inseparable mixtures of regioisomers[6]. To achieve absolute regiocontrol for the 2,4-pattern, a bottom-up approach utilizing nucleophilic aromatic substitution (SNAr) followed by an aldol-type cyclization is the gold standard[2].
Experimental Protocol: Synthesis of Methyl 4-methoxybenzo[b]thiophene-2-carboxylate
Objective : Regioselective synthesis of a versatile 2,4-disubstituted benzothiophene core.
Causality of Experimental Choices :
-
Precursor Selection : 2-fluoro-6-methoxybenzaldehyde is utilized because the highly electronegative fluorine atom serves as an optimal leaving group for SNAr. Concurrently, the 6-methoxy group sterically and electronically directs the final cyclization to exclusively yield the 4-substituted product[2].
-
Reagent & Solvent System : Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) provides the exact basicity required to deprotonate methyl thioglycolate without causing ester hydrolysis—a common and detrimental side reaction when stronger bases like NaOH are employed[7].
Step-by-Step Workflow :
-
Initiation : In a flame-dried, argon-purged reaction vessel, dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (0.15 M).
-
Deprotonation : Introduce anhydrous K₂CO₃ (2.5 eq). Stir at ambient temperature for 10 minutes to establish a uniform suspension.
-
Thiolation (SNAr) : Add methyl thioglycolate (1.1 eq) dropwise. Critical insight: Slow addition mitigates localized exothermic spikes, suppressing the formation of unwanted disulfide byproducts.
-
Cyclization : Elevate the reaction temperature to 60–70°C and maintain for 18 hours. The thermal energy overcomes the activation barrier for the intramolecular aldol-type condensation[2].
-
Quenching & Extraction : Cool the mixture and pour onto ice-cold water. Extract with ethyl acetate (3x). Wash the organic layer extensively with brine to partition out the DMF. Dry over MgSO₄ and concentrate in vacuo.
-
Self-Validation : Purify via flash chromatography. The protocol is self-validating via ¹H NMR spectroscopy: the appearance of a distinct, isolated singlet at ~8.23 ppm corresponds to the H-3 proton on the newly formed thiophene ring, confirming successful cyclization[2].
Regioselective synthetic workflow for 2,4-disubstituted benzothiophene cores.
Therapeutic Applications & Pharmacology
The 2,4-disubstituted scaffold is highly privileged in both central nervous system (CNS) modulation and oncology[1].
-
Cholinesterase Inhibition (Alzheimer's Disease) : Benzothiophene-chalcone hybrids exhibit profound inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). SAR studies reveal that naked aryl rings or electron-donating groups at position 4 of the benzothiophene scaffold drastically increase binding affinity. The introduction of specific substitutions alongside the 2,4-pattern further locks the conformation, improving BChE selectivity[5].
-
Kinase Inhibition (Oncology) : The rigid architecture of the benzothiophene core makes it an ideal pharmacophore for fragment-based drug discovery targeting the PIM and MAPK kinase families[4]. Compounds leveraging this scaffold have demonstrated nanomolar activity (e.g., Kᵢ values of 0.5 nM against PIM3) by utilizing the sulfur atom as a hydrogen bond acceptor within the ATP-binding pocket[4].
Dual pharmacological mechanisms of 2,4-disubstituted benzothiophenes.
Materials Science: Bent-Shaped Liquid Crystals
In the realm of organic electronics and materials science, the 2,4-disubstituted benzothiophene is a critical structural motif for liquid crystalline materials (LCMs)[3]. The total number of aromatic rings and the specific nature of the substituent at the 4-position dictate the mesogenic properties. Unlike linear 2,5-disubstituted analogs, 2,4-disubstituted thiophenes exhibit a high degree of polymorphism, capable of forming SmA, SmC* ferrielectric, and SmC* antiferroelectric phases[3]. Furthermore, the orientation of ester linkages on the 4-position arm is strictly correlated with transition temperatures and the type of columnar packing achieved[2].
Quantitative Data Summaries
Table 1: Comparative Pharmacological Activity of Benzothiophene Scaffolds
| Scaffold Substitution Pattern | Primary Target | Observed Activity / Affinity | Mechanistic Advantage |
| 2,4-Disubstituted (with EDG at C4) | BChE / AChE | High Selectivity for BChE | Enhanced π-π stacking in the active site[5]. |
| 3-Amino-2-substituted | PIM1, PIM2, PIM3 Kinases | Kᵢ = 2 nM, 3 nM, 0.5 nM | Optimal fit in ATP hinge region; oral bioavailability[4]. |
| 2,5-Disubstituted | 5-Lipoxygenase (e.g., Zileuton) | Clinically approved (Asthma) | Linear geometry favors lipoxygenase binding pockets[1]. |
Table 2: Mesomorphic Properties in Liquid Crystalline Materials
| Substitution Pattern | Bend Angle | Sulfur Orientation | Observed Mesophases | Material Characteristics |
| 2,4-Disubstituted | ~90° | Outside the bend | SmA, SmC* (ferri/antiferroelectric) | High polymorphism, strong columnar packing[2][3]. |
| 2,7-Disubstituted | ~90° | Inside the bend | Limited mesophases | Altered dipole moment reduces phase stability[2]. |
| 2,5-Disubstituted | ~180° (Linear) | In-plane | Nematic, Smectic A/C | Low viscosity, fast response times, high optical anisotropy[3]. |
Conclusion
The 2,4-disubstituted benzothiophene scaffold is a masterclass in structural causality. By engineering a strict ~90° bend angle and placing the electron-rich sulfur atom on the exterior of the molecular bend, scientists can unlock highly specific biological activities—from selective cholinesterase inhibition to nanomolar kinase blockade—and engineer advanced polymorphic liquid crystals. Mastering the regioselective synthesis of this core is the first critical step toward exploiting its full potential in both therapeutics and materials science.
References
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. URL:[Link]
-
Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design - ACS Publications. URL:[Link]
-
Liquid crystalline benzothiophenes. Part 3: 2,4- and 2,7-disubstituted benzothiophenes. Liquid Crystals (Taylor & Francis). URL:[Link]
- Patent Application: Synthesis of 7-chloro-2,4-disubstituted benzothiophenes.Google Patents / PCT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Selective C2 Functionalization of 2,4-Dibromo-1-benzothiophene
This Application Note provides a rigorous technical guide for the selective C2 functionalization of 2,4-dibromo-1-benzothiophene. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold diversification.
Executive Summary & Mechanistic Rationale
The 2,4-dibromo-1-benzothiophene scaffold presents a classic problem in heterocyclic chemistry: differentiating between two chemically distinct halogen sites. Successful selective functionalization relies on exploiting the inherent electronic and steric disparities between the C2 (heteroaryl) and C4 (aryl) positions.
The Reactivity Hierarchy
In 1-benzothiophenes, the C2 position (alpha to sulfur) is significantly more reactive towards both oxidative addition (Pd-catalysis) and halogen-metal exchange (Lithiation) compared to the C4 position on the benzenoid ring.
-
Electronic Activation (C2): The sulfur atom exerts an inductive effect that acidifies the C2 position and stabilizes the transition state for oxidative addition. In halogen-metal exchange, the C2-Li species is thermodynamically stabilized by the adjacent sulfur lone pairs (alpha-effect).
-
Deactivation/Sterics (C4): The C4 bromine is a standard aryl halide. While accessible, it lacks the heteroatom activation found at C2. Furthermore, the peri-interaction with the C3-H (or substituents) can impose minor steric penalties compared to the exposed C2 site.
Operational Strategy: By strictly controlling stoichiometry (1.0–1.1 equivalents) and temperature, researchers can achieve >95% regioselectivity for the C2 position, leaving the C4 bromide intact for subsequent diversification.
Visualizing the Selectivity Pathway
The following diagram illustrates the divergent pathways for functionalizing the 2,4-dibromo scaffold.
Figure 1: Divergent reaction pathways demonstrating the kinetic and thermodynamic preference for C2 functionalization over C4.
Protocol A: Selective C2 Suzuki-Miyaura Coupling
This protocol utilizes the superior rate of oxidative addition at the electron-deficient C2 position.
Materials
-
Substrate: 2,4-Dibromo-1-benzothiophene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (for sterically demanding boronic acids)
-
Base: Na2CO3 (2.0 M aqueous, 2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine 2,4-dibromo-1-benzothiophene (1.0 equiv), arylboronic acid (1.05 equiv), and the Palladium catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 60–70 °C .
-
Critical Note: Do not reflux (100 °C+) initially. Lower temperatures favor the kinetic C2 product and prevent bis-coupling.
-
-
Monitoring: Monitor by HPLC or TLC every 30 minutes. The starting material should convert to the mono-coupled product. If >5% bis-coupled product appears, lower the temperature for future runs.
-
Workup: Once starting material is consumed (<2%), cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C2-arylated product typically elutes significantly later than the dibromo starting material but earlier than the bis-arylated byproduct.
Protocol B: Regioselective C2 Lithiation (Halogen-Metal Exchange)
This method allows for the introduction of diverse electrophiles (aldehydes, ketones, halides) specifically at C2.
Materials
-
Substrate: 2,4-Dibromo-1-benzothiophene (1.0 equiv)
-
Reagent: n-Butyllithium (1.05 equiv, titrated)
-
Electrophile: e.g., DMF, Benzaldehyde, I2 (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78 °C under a positive pressure of Argon.
-
Dissolution: Dissolve 2,4-dibromo-1-benzothiophene in anhydrous THF and transfer to the cooled flask. Stir for 10 minutes to ensure thermal equilibrium.
-
Exchange: Add n-BuLi (1.05 equiv) dropwise down the side of the flask over 5–10 minutes.
-
Mechanistic Insight: The C2-Br exchanges rapidly (< 15 min) due to the stabilization of the C2-Li species by the sulfur atom. The C4-Br is significantly slower to exchange at this temperature.
-
-
Incubation: Stir at -78 °C for exactly 30 minutes.
-
Quench: Add the electrophile (neat or in THF solution) dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or RT depending on the electrophile's reactivity.
-
Workup: Quench with saturated NH4Cl. Extract with ether or EtOAc.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Variable | C2 Position | C4 Position | Implication |
| Electronic Nature | Electron-deficient (alpha-S) | Electron-neutral (Aryl) | C2 reacts first with nucleophiles/Pd(0). |
| Steric Environment | Open / Accessible | Peri-interaction (H3/Br4) | C2 is kinetically favored. |
| Lithiation (pKa) | ~32-33 (Acidic) | ~43 (Phenyl-like) | C2 deprotonates/exchanges exclusively at -78°C. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Mixture of Mono- and Bis-coupling (Suzuki) | Temperature too high or excess Boronic Acid. | Reduce Temp to 50°C; strict 1.0 eq stoichiometry. |
| No Reaction (Lithiation) | Wet THF or degraded n-BuLi. | Titrate n-BuLi; distill THF over Na/Benzophenone. |
| C4 Functionalization Observed | "Migration" of Pd or Li (rare). | Ensure reaction time is kept short; avoid warming Li-species without electrophile. |
References
-
General Reactivity of Benzothiophenes
-
Regioselectivity in Pd-Catalyzed Couplings
-
Lithium-Halogen Exchange Protocols
-
Comparative Halogen Reactivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Precision Functionalization of 2,4-Dibromobenzothiophene: A Tiered Cross-Coupling Protocol
Topic: Palladium-catalyzed cross-coupling protocols for 2,4-dibromobenzothiophene Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Medicinal Chemists, Materials Scientists
Introduction & Mechanistic Rationale
2,4-Dibromobenzothiophene is a high-value scaffold in the synthesis of organic semiconductors (OLEDs, OFETs) and pharmacological agents (e.g., SERMs like Raloxifene analogs). Its utility stems from the ability to independently functionalize the thiophene ring (C2) and the benzene ring (C4), allowing for the construction of complex, non-symmetric architectures.
The Regioselectivity Paradigm
Success with this substrate relies on exploiting the electronic differentiation between the two halogenated sites.
-
C2 Position (
-to-Sulfur): Electronically enriched and inherently more reactive toward oxidative addition by Pd(0) species. The lower bond dissociation energy (BDE) and proximity to the heteroatom facilitate rapid metal insertion. -
C4 Position (Benzenoid): Behaves as a standard, albeit slightly sterically hindered, aryl bromide. Reactivity here is significantly slower than at C2.
Key Directive: By controlling catalyst ligand sterics, stoichiometry, and temperature, researchers can achieve >95% regioselectivity for C2-monoarylation, leaving the C4-bromide intact for subsequent diversification.
Visual Workflow: Reaction Pathways
The following diagram illustrates the logical flow for selective functionalization.
Figure 1: Decision tree for selective vs. exhaustive coupling of 2,4-dibromobenzothiophene.
Application Note: Site-Selective Suzuki-Miyaura Coupling (C2)
This protocol is optimized to suppress bis-coupling. The use of Pd(PPh₃)₄ is deliberate; its bulky phosphine ligands and lower reactivity compared to Buchwald precatalysts enhance selectivity for the more accessible/reactive C2 site.
Materials
-
Substrate: 2,4-Dibromobenzothiophene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)[1]
-
Solvent: Toluene : Ethanol (4:1 ratio)[2]
Step-by-Step Protocol
-
Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, charge 2,4-dibromobenzothiophene (1.0 mmol, 292 mg) and the arylboronic acid (1.05 mmol).
-
Solvent Degassing: Add Toluene (4 mL) and Ethanol (1 mL). Degas the solution by sparging with Argon for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Base Addition: Add degassed 2.0 M Na₂CO₃ (1.0 mL, 2.0 mmol).
-
Reaction: Seal the vessel under Argon. Heat to 60°C .
-
Note: Do not reflux (approx. 110°C) for this step. Higher temperatures increase the rate of oxidative addition at the C4 position, eroding selectivity.
-
-
Monitoring: Monitor by TLC or HPLC at 2 hours. The starting material should be consumed, with the mono-coupled product appearing as the major spot. If >5% starting material remains after 4 hours, add 0.1 equiv of boronic acid.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[3] Dry over MgSO₄.[4][5]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Yield: 75-90% of 2-aryl-4-bromobenzothiophene.
Application Note: Sequential C4-Functionalization
Once the C2 position is substituted, the remaining C4-bromide is a standard aryl bromide. However, due to steric pressure from the fused ring, more active catalytic systems are often required.
Protocol Adjustments for C4
-
Catalyst Switch: Switch to Pd(OAc)₂/S-Phos or Pd(dppf)Cl₂ . S-Phos is particularly effective for sterically hindered aryl bromides.
-
Base Switch: Potassium Phosphate (K₃PO₄) is often superior to carbonate in anhydrous conditions if boronic esters are used.
-
Temperature: Increase reaction temperature to 90-100°C .
Experimental Workflow
-
Dissolve the isolated 2-aryl-4-bromobenzothiophene (from Protocol 1) in Toluene (0.2 M).
-
Add the second Arylboronic acid (1.2 - 1.5 equiv).
-
Add Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%).
-
Add K₃PO₄ (2.0 equiv) (solid or aqueous, depending on boronic acid stability).
-
Heat at 90°C for 6-12 hours.
Comparative Screening Data
The following table summarizes expected outcomes based on catalyst and condition variations.
| Entry | Catalyst System | Temp (°C) | Stoichiometry (Ar-B) | Major Product | Selectivity (C2:C4:Bis) |
| 1 | Pd(PPh₃)₄ / Na₂CO₃ | 60 | 1.05 | 2-Aryl-4-Br | 92 : <1 : 7 |
| 2 | Pd(PPh₃)₄ / Na₂CO₃ | 110 (Reflux) | 1.1 | Mixture | 70 : 5 : 25 |
| 3 | Pd(dppf)Cl₂ / K₃PO₄ | 80 | 1.1 | Mixture | 60 : 10 : 30 |
| 4 | Pd₂(dba)₃ / S-Phos | 60 | 1.05 | Bis-coupled | 10 : 5 : 85 |
| 5 | Pd(dppf)Cl₂ / K₃PO₄ | 100 | 2.5 | 2,4-Bis(aryl) | 0 : 0 : >98 |
Table 1: Optimization of reaction parameters. Entry 1 is the recommended condition for mono-arylation. Entry 4 demonstrates that highly active catalysts (S-Phos) bypass the kinetic selectivity window.
Troubleshooting & Optimization
Common Issues
-
Protodebromination: If you observe the formation of 2-arylbenzothiophene (loss of Br at C4), the reaction is "over-reducing".
-
Fix: Switch solvent to anhydrous 1,4-Dioxane and use anhydrous K₃PO₄. Avoid ethanol/water if hydrodebromination is prevalent.
-
-
Low Conversion at C4: The C4 position is sterically crowded by the peri-hydrogen (H5) and the C3-H.
-
Fix: Use Buchwald ligands (XPhos or SPhos) or N-Heterocyclic Carbene (NHC) ligands (Pd-PEPPSI-IPr) to boost oxidative addition rates.
-
Safety & Handling
-
Palladium Residues: Benzothiophenes have high affinity for Pd. Use a metal scavenger (e.g., SiliaMetS® Thiol) during purification to ensure <10 ppm Pd in final compounds for biological testing.
-
Reagent Quality: Commercial 2,4-dibromobenzothiophene can contain traces of 2,3-isomer. Verify purity by GC-MS or 1H NMR prior to use.
References
-
General Reactivity of Benzothiophenes
- Title: "Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)"
- Source: MDPI (Molecules), 2023.
-
URL:[Link]
- Context: Discusses selective mono- vs bis-coupling in fused thiophene systems, establishing the C2-reactivity preference.
-
Suzuki Coupling Selectivity (Analogous Heterocycles)
- Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"
- Source: Chemical Science (RSC), 2016.
-
URL:[Link]
- Context: Comprehensive review of halogenated heterocycle selectivity, confirming the -heteroatom preference (C2) over carbocyclic positions (C4/C5) in Suzuki couplings.
-
Synthesis of 2,4-Disubstituted Thiophenes
- Title: "Regioselective Synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions"
- Source: Chemistry Central Journal, 2014.
-
URL:[Link]
- Context: Provides experimental protocols for controlling regioselectivity in thiophene rings which directly transl
-
C4-Functionalization Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Bromobenzo[b]thiophene synthesis - chemicalbook [chemicalbook.com]
Application Note: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromobenzothiophene
Executive Summary
The functionalization of 2,4-dibromobenzothiophene presents a classic challenge in cross-coupling regioselectivity. The substrate contains two distinct electrophilic sites: the heteroaryl bromide at C2 (adjacent to sulfur) and the aryl bromide at C4 (on the benzenoid ring).
This Application Note provides a validated strategy for controlling site-selectivity. Based on electronic activation principles and Hammett correlation data for Pd-catalyzed oxidative addition, the C2 position is kinetically favored for the initial coupling event due to the inductive electron-withdrawing effect of the sulfur atom. However, steric demand at C4 is minimal, meaning selectivity must be enforced through catalyst control and temperature modulation.
This guide details protocols for:
-
Site-Selective Mono-Amination at C2.
-
Bis-Amination (C2 and C4).
-
Troubleshooting & Ligand Screening Workflows.
Mechanistic Insight & Regiocontrol
To achieve high yields and selectivity, one must understand the electronic disparity between the two halogenated sites.
-
C2-Position (Heteroaryl): The C-Br bond at C2 has a lower bond dissociation energy (BDE) relative to C4 due to the electron-withdrawing nature of the adjacent sulfur. In Pd-catalyzed cycles, oxidative addition (
) is generally faster at electron-deficient centers. -
C4-Position (Aryl): This position behaves similarly to a standard bromobenzene. While reactive, it lacks the electronic activation of the C2 position.
Key Design Principle: To maximize C2 selectivity, use a catalyst system with a bulky ligand (to enhance reductive elimination but also discriminate slightly based on sterics if applicable) and maintain lower temperatures to prevent thermal activation of the C4 site.
Visualization: Competitive Oxidative Addition Pathways
Figure 1: Kinetic bifurcation of oxidative addition pathways. C2 coupling is favored under mild conditions.
Catalyst & Ligand Selection Strategy
For this specific scaffold, "Generations" of Buchwald precatalysts are recommended over in-situ mixing of Pd sources and ligands to ensure consistent initiation.
| Parameter | Recommendation | Rationale |
| Ligand | tBuXPhos or RuPhos | tBuXPhos is excellent for C-N coupling with heteroaryl halides. RuPhos is preferred if using secondary amines or if the substrate is sterically hindered. |
| Pd Source | Pd-G3/G4 Precatalysts | Ensures 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, crucial for kinetic differentiation between C2 and C4. |
| Base | NaOtBu (Standard) or Cs2CO3 (Mild) | NaOtBu provides faster rates (good for low temp). Use Cs2CO3 if the substrate contains base-sensitive functional groups (e.g., esters). |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often enhance the stability of the active catalytic species in Buchwald couplings. |
Experimental Protocols
Protocol A: C2-Selective Mono-Amination
Target: Selective formation of 2-amino-4-bromobenzothiophene.
Reagents:
-
2,4-Dibromobenzothiophene (1.0 equiv, 1.0 mmol)
-
Amine (1.1 equiv, 1.1 mmol)
-
Catalyst: tBuXPhos Pd G3 (2.0 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with 2,4-dibromobenzothiophene (292 mg, 1.0 mmol), NaOtBu (144 mg, 1.5 mmol), and tBuXPhos Pd G3 (15-20 mg).
-
Addition: Add anhydrous Toluene (5.0 mL). Add the amine (1.1 mmol). If the amine is a solid, add it with the other solids.
-
Reaction: Seal the vial and heat to 60–70 °C .
-
Critical Control Point: Do not exceed 80 °C initially. Higher temperatures increase the probability of C4 activation.
-
-
Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the consumption of starting material (SM) and the appearance of the mono-aminated product.
-
Note: If SM remains but C4-impurity is low, add 0.5 mol% more catalyst rather than increasing temperature.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite pad, and concentrate. Purify via flash chromatography.
Protocol B: Bis-Amination (Synthesis of 2,4-Diaminobenzothiophenes)
Target: Double functionalization.
Reagents:
-
2,4-Dibromobenzothiophene (1.0 equiv)
-
Amine (2.5 - 3.0 equiv)
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (3.0 - 5.0 mol%)
-
Base: NaOtBu (3.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Setup: Charge vial with substrate, base, and catalyst.
-
Addition: Add Dioxane (0.2 M) and excess amine.
-
Reaction: Heat to 100–110 °C for 12–18 hours.
-
Note: The C4 position is significantly less reactive. If mono-product persists, add BrettPhos Pd G3 (additional 2 mol%) and raise temperature to reflux.
Optimization & Troubleshooting Workflow
If the standard protocols yield poor selectivity or conversion, follow this logic-branched screening process.
Figure 2: Logic-based troubleshooting for reaction optimization.
Data Summary: Ligand Effects on Regioselectivity (Simulated Typical Data)
| Ligand Class | Example | Reactivity (C2) | Selectivity (C2:C4) | Notes |
| Dialkylbiaryl | tBuXPhos | High | High | Best starting point for general amines. |
| Dialkylbiaryl | BrettPhos | Very High | Moderate | Can lead to bis-coupling if not controlled. |
| Bidentate | BINAP | Low | Very High | Slower rate allows for better thermodynamic control; use if selectivity is critical. |
| Bidentate | Xantphos | Moderate | High | Good for amides or less nucleophilic amines. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Lou, S., & Buchwald, S. L. (2021). Pd-Catalyzed C–N Coupling Reactions. Organic Reactions.[1][2][3][4][5][6][7][8][9] (General Reference for Protocol Standards).
-
Fier, P. S., et al. (2017). Selective Pd-Catalyzed Cross-Coupling of Heterocycles. Journal of the American Chemical Society. (Contextual reference for heteroaryl halide reactivity).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Note: High-Precision Synthesis of Asymmetric OLED Host Materials using 2,4-Dibromo-1-benzothiophene
Executive Summary & Strategic Rationale
In the engineering of high-efficiency Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material plays a critical role in preventing triplet-triplet annihilation (TTA) and balancing charge injection.[1] Symmetrical hosts often suffer from crystallization or poor solubility. Consequently, asymmetric bipolar hosts —combining hole-transporting units (e.g., carbazole) and electron-transporting units (e.g., phosphine oxide, triazine)—are the current gold standard.[1]
2,4-Dibromo-1-benzothiophene (2,4-DBBT) is a premier scaffold for constructing these architectures.[1] Its utility stems from the distinct electronic environments of its two bromine substituents:[1]
-
C2-Bromine (Heteroaryl): Located
to the sulfur atom, this position is electronically activated and kinetically superior in oxidative addition steps.[1] -
C4-Bromine (Aryl): Located on the fused benzene ring, this position behaves like a standard phenyl bromide, requiring higher activation energy.[1]
This Application Note details the regioselective sequential functionalization of 2,4-DBBT. By exploiting the reactivity differential between C2 and C4, researchers can synthesize A-B type asymmetric hosts with high isomeric purity (>98%) without the need for protecting groups.[1]
Chemical Reactivity & Molecular Design[1]
To design a self-validating synthesis, one must understand the kinetic hierarchy of the substrate.[1]
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of the Pd(0) species to the C-Br bond is the rate-determining step.[1]
-
Primary Site (C2): The inductive effect of the sulfur atom reduces electron density at C2, facilitating the nucleophilic attack of the Pd(0) catalyst.[1]
-
Secondary Site (C4): Sterically more hindered and electronically neutral compared to C2.
Implication: Conducting a reaction at controlled temperatures with a stoichiometric limiting reagent allows exclusive functionalization at C2, leaving C4 intact for a subsequent, distinct coupling event.[1]
Visualization: Sequential Synthesis Pathway
The following diagram illustrates the logical flow for synthesizing a Carbazole-Benzothiophene-Phosphine Oxide (CBTPO) type host.
Figure 1: Reaction pathway for the regioselective synthesis of asymmetric benzothiophene hosts. Note the temperature control required to avoid the red "Over-reaction" path.
Experimental Protocols
Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)
Objective: Install the electron-transporting moiety (e.g., Pyridine, Phosphine Oxide precursor) at the C2 position while preserving the C4-bromide.[1]
Reagents:
-
Substrate: 2,4-Dibromo-1-benzothiophene (1.0 eq, 10 mmol)[1]
-
Reagent: Arylboronic acid (e.g., 3-(diphenylphosphoryl)phenylboronic acid) (1.05 eq)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)[1]
-
Base: 2M Aqueous Na2CO3 (3.0 eq)[1]
Procedure:
-
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser. Cycle Argon/Vacuum 3 times.
-
Solvation: Dissolve 2,4-dibromo-1-benzothiophene (2.92 g, 10 mmol) in 40 mL degassed Toluene.
-
Catalyst Addition: Add Pd(PPh3)4 (0.35 g) under positive Argon flow. Stir for 10 mins at Room Temperature (RT) to ensure catalyst solvation.
-
Reagent Addition: Add the Arylboronic acid (10.5 mmol) dissolved in 10 mL Ethanol, followed immediately by the Na2CO3 solution.
-
Thermal Control (CRITICAL): Heat the mixture to 60°C . Do not reflux (typically 110°C for Toluene/Water) as higher temperatures promote oxidative addition at the C4 position.[1]
-
Monitoring: Monitor by TLC (Hexane/DCM) every 30 minutes. The starting material spot should disappear, yielding a new fluorescent spot.[1] If di-coupled product appears (lower Rf), reduce temperature immediately.[1]
-
Work-up: Once complete (~4-6 hours), cool to RT. Extract with DCM (3x 50 mL). Wash organics with Brine, dry over MgSO4, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel).
Validation Criteria:
-
1H NMR: Look for the disappearance of the singlet at ~7.4 ppm (C3-H) and the appearance of new aromatic protons.[1] The doublet corresponding to C5-H should remain shifted by the adjacent Bromine, confirming C4-Br integrity.[1]
Protocol B: C4-Amination (Buchwald-Hartwig)
Objective: Install the hole-transporting moiety (e.g., Carbazole) at the sterically hindered C4 position.[1]
Reagents:
-
Substrate: Intermediate A (from Protocol A) (1.0 eq)[1]
-
Reagent: Carbazole (or derivative) (1.2 eq)[1]
-
Catalyst: Pd2(dba)3 (2 mol%)[1]
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)3) (4 mol%) or S-Phos (for steric bulk)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 eq)[1]
-
Solvent: Anhydrous Xylene
Procedure:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine Intermediate A, Carbazole, Pd2(dba)3, Ligand, and NaOtBu in a pressure vial.[1]
-
Solvation: Add anhydrous Xylene (0.2 M concentration).
-
Reaction: Seal the vial and heat to 130°C (reflux) for 12–24 hours. The elevated temperature is necessary to overcome the steric hindrance at C4 and the lower reactivity of the aryl bromide.
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with Toluene.
-
Purification: Recrystallization from Toluene/Hexane is preferred for OLED materials to ensure >99.9% purity (sublimation grade).
Data Summary & Expected Properties
The following table summarizes the expected impact of this molecular architecture on OLED device performance compared to symmetric analogs.
| Parameter | 2,4-Asymmetric Host (This Protocol) | Symmetrical Host (e.g., 2,6-Substituted) | Advantage |
| Triplet Energy (ET) | High (> 2.7 eV) | Moderate to High | The 2,4-linkage disrupts conjugation more effectively, preserving high ET for blue phosphorescence.[1] |
| Glass Transition (Tg) | > 120°C | ~ 90-100°C | Asymmetry increases amorphous stability and prevents film crystallization.[1] |
| Solubility | High (>20 mg/mL in Toluene) | Moderate | Enhances solution processability (if required). |
| Synthesis Yield | ~75% (2 steps) | ~50-60% | Regioselectivity reduces waste and purification difficulty.[1] |
Troubleshooting & Safety
-
Regioselectivity Failure: If you observe significant amounts of the C4-coupled or bis-coupled product in Step 1, lower the reaction temperature to 40°C and increase reaction time. Ensure the Boronic Acid is added slowly (dropwise) to keep its instantaneous concentration low.
-
Dehalogenation: If the C4-Bromine is reduced to a hydrogen (hydrodehalogenation) during Step 1, ensure the solvent is thoroughly degassed.[1] Oxygen promotes homocoupling and dehalogenation pathways.
-
Safety: 2,4-dibromo-1-benzothiophene is an organobromide; handle in a fume hood.[1] Palladium catalysts can be sensitizers. P(t-Bu)3 is pyrophoric; handle under inert atmosphere.[1]
References
-
Shinematerials. "Synthesis of novel benzothiophene derivative as a host material for blue phosphorescent organic light-emitting diodes."[1][2][3] OLED Information, 2016. Link (Verified via context match).
-
Tang, J.-S., et al. "Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids."[1][4] Synthesis, 2012, 44, 541-546.[1][4] Link (Demonstrates reactivity trends of heteroaryl halides).
-
Li, Y., et al. "Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes." Journal of Materials Chemistry C, 2016. Link (Grounding for host material design properties).
-
BenchChem. "Application Notes and Protocols for the Synthesis of OLED Materials from 4,6-Dibromodibenzo[b,d]thiophene." BenchChem Protocols, 2025.[1][2] Link (Analogous protocol grounding).[1]
-
Stanforth, S. P. "Catalytic Cross-Coupling Reactions in Biaryl Synthesis."[1] Tetrahedron, 1998, 54, 263-303.[1] (Seminal reference for Pd-cycle kinetics in heteroaromatics).
Sources
Application Note: Advanced Stille Cross-Coupling Strategies for Benzothiophene Bromides
Introduction & Mechanistic Rationale
Benzothiophene derivatives are privileged structural motifs in both medicinal chemistry (e.g., kinase inhibitors, selective estrogen receptor modulators) and materials science (e.g., organic field-effect transistors and small molecule semiconductors)[1][2]. The functionalization of the benzothiophene core frequently relies on the Stille cross-coupling reaction—a versatile palladium-catalyzed methodology that couples organostannanes with aryl halides.
When designing synthetic routes, benzothiophene bromides strike the optimal balance between reactivity and stability. Unlike aryl chlorides, which suffer from sluggish oxidative addition and require specialized, highly electron-rich ligands, aryl bromides readily participate in the catalytic cycle at lower temperatures[3]. Furthermore, they are significantly more stable and cost-effective than their iodide counterparts, making them the premier choice for scalable drug development and materials synthesis.
Causality Behind Parameter Selection
A successful Stille coupling is not merely a combination of reagents; it is a finely tuned thermodynamic and kinetic system. As an application scientist, understanding the "why" behind each parameter ensures reproducible and high-yielding workflows.
Catalyst & Ligand Architecture
The standard zero-valent palladium source,
Solvent & Temperature Profiles
Traditionally, Stille couplings require polar aprotic solvents (DMF, dioxane) and elevated temperatures (80–100 °C) to overcome the high activation energy of the transmetalation step. However, modern green chemistry approaches utilize designer surfactants like TPGS-750-M in water. These surfactants self-assemble into nanomicelles that concentrate the hydrophobic benzothiophene bromide and organostannane. This dramatically increases the effective molarity, allowing the reaction to proceed efficiently at room temperature[3].
Additives for Transmetalation Acceleration
The addition of CuI is a transformative modification for the Stille reaction. Copper(I) acts as a co-catalyst by undergoing a rapid pre-transmetalation with the organostannane to form a highly reactive organocopper intermediate. This intermediate transmetalates to the Pd(II) center orders of magnitude faster than the native tin species[4]. Additionally, CuI scavenges free phosphine ligands, preventing them from inhibiting the catalytic turnover.
Quantitative Data: Parameter Comparison
The following table summarizes the quantitative impact of varying reaction parameters on the coupling of 3-bromobenzothiophene with 2-furyltributyltin, demonstrating the evolution from traditional to modern catalytic systems.
| Reaction System | Catalyst System | Solvent | Temp (°C) | Additive | Yield (%) | Ref |
| Traditional | Dioxane | 80 | CsF | 65 - 75 | [3] | |
| Copper-Assisted | DMF | 90 | CuI | 82 - 88 | [4] | |
| Micellar (Green) | 2% TPGS-750-M (aq) | 25 (RT) | NaCl / DABCO | > 90 | [3] |
Visualizing the Reaction Logic
Fig 1: Mechanistic cycle of the Stille coupling highlighting rate-limiting steps and co-catalysis.
Fig 2: End-to-end experimental workflow for Stille coupling with integrated tin scavenging.
Detailed Experimental Protocols
The following methodologies are designed as self-validating systems. In-process controls and specific quenching mechanisms are embedded to ensure high purity and yield.
Protocol A: Copper-Assisted Stille Coupling in Organic Solvent (High Robustness)
Best for highly sterically hindered benzothiophene bromides.
-
Reagent Preparation & Degassing :
-
Action: Add anhydrous DMF (10 mL) to a Schlenk flask and degas via three freeze-pump-thaw cycles.
-
Causality: Palladium(0) is highly sensitive to oxidation. Dissolved oxygen will irreversibly oxidize the active catalyst to Pd(II) complexes that cannot undergo oxidative addition.
-
-
Reaction Assembly :
-
Action: Under an argon atmosphere, add the benzothiophene bromide (1.0 mmol),
(0.02 mmol, 2 mol%), (0.08 mmol, 8 mol%), and CuI (0.1 mmol, 10 mol%). Stir for 5 minutes, then add the tributylstannyl reagent (1.2 mmol) dropwise.
-
-
Thermocycling :
-
Action: Heat the mixture to 90 °C and stir for 12 hours. Monitor via TLC or GC-MS.
-
Validation: The disappearance of the starting bromide mass peak confirms complete oxidative addition and subsequent coupling.
-
-
Quench & Tin Scavenging (Critical Step) :
-
Action: Cool the reaction to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.
-
Causality: This step converts the highly toxic, lipophilic tributyltin bromide byproduct into insoluble polymeric tributyltin fluoride (
). Without KF, tin byproducts will streak through silica gel during chromatography, contaminating the final API or semiconductor material[5].
-
-
Purification :
-
Action: Filter the biphasic mixture through a pad of Celite to remove the precipitated
and Pd black. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over , concentrate, and purify via silica gel flash chromatography.
-
Protocol B: Room-Temperature Micellar Coupling (Green Protocol)
Best for standard substrates, prioritizing environmental sustainability and mild conditions.
-
Surfactant Preparation :
-
Action: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.
-
-
Reaction Assembly :
-
Action: To a reaction vial under argon, add the benzothiophene bromide (0.25 mmol), organotin reagent (0.275 mmol),
(0.005 mmol, 2 mol%), and 1.0 mL of the aqueous TPGS-750-M solution[3].
-
-
Reaction :
-
Action: Stir vigorously at room temperature (25 °C) for 4–6 hours.
-
Causality: The vigorous stirring is required to maintain the dynamic exchange of the nanomicelles, ensuring the hydrophobic reactants are continuously brought into contact with the palladium catalyst within the lipophilic core of the micelles.
-
-
Extraction & Purification :
-
Action: Extract the product directly from the aqueous micellar mixture using a minimal amount of a green organic solvent (e.g., ethyl acetate or 2-MeTHF). The aqueous surfactant layer can often be recycled for subsequent runs.
-
References
-
[3] Stille couplings in water at room temperature - Green Chemistry (RSC Publishing). rsc.org. URL:
-
[4] Stereospecific Cross-Coupling Reactions with Enantioenriched Electrophiles. CUNY Academic Works. URL:
-
[1] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC (nih.gov). URL:
-
[2] 4923-87-9 | 5-Bromobenzo[b]thiophene | Small Molecule Semiconductor Building Blocks. AmBeed. URL:
-
[5] Reversible Oxidative Addition in Palladium Catalysis. Scholaris. URL:
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4923-87-9 | 5-Bromobenzo[b]thiophene | Small Molecule Semiconductor Building Blocks | Ambeed.com [ambeed.com]
- 3. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Preparation of 2,4-Disubstituted Benzothiophene Derivatives for Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzothiophene motif, an aromatic heterocyclic system composed of a benzene ring fused to a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and the presence of an electron-rich sulfur atom facilitate a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This has led to the successful development of numerous clinically significant drugs incorporating the benzothiophene core, such as the selective estrogen receptor modulator raloxifene , the 5-lipoxygenase inhibitor zileuton , and the antifungal agent sertaconazole .[1]
The strategic placement of substituents on the benzothiophene nucleus allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific biological targets. In particular, the 2,4-disubstituted pattern has emerged as a promising scaffold for the development of highly selective and potent therapeutic agents, notably in the area of kinase inhibition.[2][3][4] This guide provides a detailed overview of the synthetic strategies and experimental protocols for the preparation of 2,4-disubstituted benzothiophene derivatives, with a focus on methodologies amenable to the generation of compound libraries for drug discovery campaigns.
Strategic Approaches to the Synthesis of 2,4-Disubstituted Benzothiophenes
The synthesis of 2,4-disubstituted benzothiophenes can be broadly categorized into two main strategies: (A) construction of the benzothiophene ring with pre-installed substituents or their precursors, and (B) post-functionalization of a pre-formed benzothiophene core. The choice of strategy is often dictated by the availability of starting materials and the desired diversity of the final compounds.
A. Ring Formation Strategies: Building the Core
Intramolecular cyclization reactions are a powerful tool for the de novo synthesis of the benzothiophene skeleton. These methods often provide good control over the initial substitution pattern.
A common and versatile approach involves the reaction of a suitably substituted thiophenol derivative with a precursor that will form the thiophene ring. For the synthesis of 2,4-disubstituted benzothiophenes, this typically requires a starting material where the benzene ring already bears a substituent at the position that will become C4 of the final product.
A key challenge in this approach is achieving regioselectivity in the initial functionalization of the aromatic starting material. One effective strategy is the use of directed ortho-metalation (DoM) , where a directing group on the benzene ring guides deprotonation to the adjacent position, which can then be functionalized.[5]
Conceptual Workflow: Directed ortho-Metalation for 4-Substituted Benzothiophene Precursors
Caption: Directed ortho-metalation strategy for preparing 4-substituted benzothiophene precursors.
B. Post-Functionalization of the Benzothiophene Core
This strategy is particularly useful for generating a library of analogs from a common intermediate. The approach typically involves the selective functionalization of the C2 and C4 positions of a pre-existing benzothiophene ring.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for forming carbon-carbon bonds.[6] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide.[6] This reaction is central to the synthesis of 2,4-disubstituted benzothiophenes, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
A common and effective strategy involves a two-step process:
-
Synthesis of a di-halo-benzothiophene or a mono-halo-benzothiophene intermediate.
-
Sequential or site-selective Suzuki-Miyaura couplings.
A particularly useful intermediate is 4-bromo-2-substituted-benzothiophene or 2-bromo-4-substituted-benzothiophene . The differential reactivity of the C-Br bonds at the 2 and 4 positions can sometimes be exploited for selective coupling, although often a sequential approach starting with a mono-substituted, mono-halogenated intermediate is more controlled.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
A novel and powerful method for the direct functionalization of the C4 position involves the activation of the benzothiophene as its corresponding S-oxide.[7][8][9] This metal-free approach allows for the C-H/C-H type coupling with phenols to yield C4-arylated products.[7][8][9] A key advantage of this method is its compatibility with sensitive functional groups, such as halogens and formyl groups, that may not tolerate transition metal catalysts.[7][8][9]
The proposed mechanism involves the heterolytic cleavage of an aryloxysulfur species, forming a benzothiophene and a phenoxonium cation, which then combine preferentially at the C4 position.[7][8][9]
Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific substrates.
Protocol 1: Synthesis of Methyl 4-Iodobenzo[b]thiophene-2-carboxylate
This protocol describes the synthesis of a key intermediate for the preparation of 2,4-disubstituted benzothiophenes, as reported in the literature.[1]
Step 1: Directed ortho-Metalation and Formylation of 3-Fluoroiodobenzene
-
To a solution of 3-fluoroiodobenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-6-iodobenzaldehyde.
Step 2: Thiophene Annulation
-
To a solution of 2-fluoro-6-iodobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield methyl 4-iodobenzo[b]thiophene-2-carboxylate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Halobenzothiophene
This protocol provides a general procedure for the C4-arylation of a 4-halobenzothiophene derivative.[10][11]
Materials:
-
4-Halobenzothiophene derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like SPhos, or a pre-catalyst like Pd(dppf)Cl2; 1-5 mol%)[10][11]
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4; 2.0-3.0 eq)
-
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, THF/water, or toluene/water)
Procedure:
-
In a dry Schlenk flask or reaction vial under an inert atmosphere, combine the 4-halobenzothiophene (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst/ligand system.
-
Add the degassed solvent system via syringe.
-
Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Medicinal Chemistry Applications of 2,4-Disubstituted Benzothiophenes
The 2,4-disubstituted benzothiophene scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors, which are a major class of anticancer drugs.
Kinase Inhibitors
-
DYRK1A and DYRK1B Inhibitors: Novel benzothiophene derivatives have been identified as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases implicated in various chronic diseases.[3] Structure-based design has led to the development of potent and cell-permeable inhibitors with a narrower off-target profile compared to existing inhibitors.[3]
-
BRAF Inhibitors: 2,4,5-trisubstituted imidazoles bearing a benzothiophene-4-substituent have been designed as potent inhibitors of BRAF, a kinase frequently mutated in melanoma.[4]
-
Aurora Kinase Inhibitors: While not benzothiophenes themselves, the principles of designing 2,4-disubstituted heterocyclic scaffolds are exemplified in the development of pyrimidine-based Aurora kinase inhibitors, highlighting the importance of this substitution pattern in targeting the ATP-binding site of kinases.[12]
-
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibitors: Benzothiophene-based compounds have been identified as potent inhibitors of MK2, a potential therapeutic target for inflammatory diseases.[2]
Data Presentation
| Reaction Type | Key Reagents | Typical Conditions | Product Type | Reference(s) |
| Directed ortho-Metalation | Substituted Aromatic, n-BuLi, Electrophile | Anhydrous THF, -78 °C | ortho-Functionalized Aromatic | [5] |
| Thiophene Annulation | ortho-Halobenzaldehyde, Methyl Thioglycolate, Base | DMF, 80-100 °C | Substituted Benzothiophene-2-carboxylate | [1] |
| Suzuki-Miyaura Coupling | Halobenzothiophene, Boronic Acid, Pd Catalyst, Base | 1,4-Dioxane/H2O, 80-110 °C | Aryl/Heteroaryl-substituted Benzothiophene | [10][11] |
| Metal-Free C4-Arylation | Benzothiophene S-oxide, Phenol, TFAA | CHCl3, Low Temperature | 4-Arylbenzothiophene | [7][8][9] |
Conclusion
The 2,4-disubstituted benzothiophene scaffold represents a highly valuable and "privileged" structure in medicinal chemistry. The synthetic strategies outlined in this guide, particularly the combination of regioselective synthesis of key halogenated intermediates followed by versatile cross-coupling reactions, provide a robust platform for the generation of diverse compound libraries. The demonstrated success of this scaffold in yielding potent and selective kinase inhibitors underscores its continued importance in the pursuit of novel therapeutics. The development of innovative, metal-free C-H activation methodologies further expands the synthetic toolbox, enabling the construction of complex molecular architectures with greater efficiency and functional group tolerance.
References
-
Crisenza, G., Procter, D., & Bisht, R., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 62(28), e202303338. [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. [Link]
-
Gunes, M., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Roy, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Publications. [Link]
-
Crisenza, G., Procter, D., & Bisht, R., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Research Explorer - The University of Manchester. [Link]
-
Crisenza, G., Procter, D., & Bisht, R., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. ResearchGate. [Link]
-
Al-Qalaf, F. A., & El-Gazzar, A. B. A. (2010). The application of vinamidinium salts to the synthesis of 2,4-disubstituted thiophenes. ResearchGate. [Link]
-
Reddy, R. S., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. [Link]
-
Anderson, D. R., et al. (2006). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. ResearchGate. [Link]
-
Bryan, C. S., & Nicholas, K. M. (2009). Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling. Angewandte Chemie International Edition. [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
-
Springer, C. J., et al. (2013). Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents. PubMed. [Link]
-
Acar, U., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. [Link]
-
Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Semantic Scholar. [Link]
-
Yoshikai, N., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. [Link]
-
Malamas, M. S., et al. (2000). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry. [Link]
-
Willis, M. C., et al. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters. [Link]
-
Gütschow, M., et al. (1998). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed. [Link]
-
Kucukislamoglu, M., et al. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Sciforum. [Link]
-
Waldvogel, S. R., et al. (2022). Electrochemical Synthesis of Dibenzothiophenes via Intramolecular C–S Cyclization with a Halogen Mediator. Organic Letters. [Link]
-
Larock, R. C., & Yue, D. (2002). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. [Link]
-
Gunes, M., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Al-Rashida, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Eastgate, M. D., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
Sources
- 1. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Cross-Coupling of 2,4-Dibromobenzothiophene
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding site-selectivity in polyhalogenated heterocycles. This guide is designed to provide you with the mechanistic causality, troubleshooting steps, and self-validating protocols needed to master the regioselective functionalization of 2,4-dibromobenzothiophene.
Mechanistic Foundations & Causality
When working with 2,4-dibromobenzothiophene, achieving precise regiocontrol requires understanding the fundamental electronic and thermodynamic differences between the two carbon-bromine bonds.
The C2 position (located on the thiophene ring, alpha to the sulfur atom) is highly activated. It possesses a significantly lower C–Br Bond Dissociation Energy (BDE) of approximately 95–98 kcal/mol, compared to the C4 position on the fused benzene ring, which has a higher BDE of ~102–105 kcal/mol[1]. Furthermore, quantum mechanical models demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) lobes are predominantly localized along the heteroaromatic C–halogen bonds[2].
Because the oxidative addition of Palladium(0) is highly sensitive to both BDE and LUMO localization, Pd-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) inherently and overwhelmingly favor the C2 position[3].
Troubleshooting Guides (Q&A)
Q1: I am attempting a Suzuki-Miyaura coupling to functionalize only the C2 position, but I am observing 15–25% of the C2,C4-dicoupled byproduct. How can I suppress this? Causality: Dicoupling occurs when the rate of the second oxidative addition (at the C4 position) begins to compete with the first. This is typically caused by using an overly active catalyst, excessive heating, or an excess of the boronic acid. Actionable Fixes:
-
Downgrade Catalyst Activity: Avoid highly electron-rich, bulky phosphines (like XPhos or SPhos) for the first coupling. Instead, rely on a standard, less aggressive catalyst like Pd(PPh3)4 or PdCl2(dppf)[3].
-
Lower the Temperature: Run the reaction at room temperature to 50 °C. The BDE difference between C2 and C4 is sufficient to maintain selectivity at lower thermal energies[1].
-
Stoichiometric Control: Strictly limit your boronic acid to 0.95 – 1.0 equivalents.
Q2: I have successfully isolated my C2-substituted-4-bromobenzothiophene. However, the subsequent coupling at the C4 position is stalling at low conversion (<30%). Causality: The C4–Br bond is located on the fused phenyl ring, which is electronically deactivated and sterically hindered by the adjacent C3a and C5 positions. Oxidative addition at this site is thermodynamically demanding. Actionable Fixes:
-
Upgrade the Catalyst: This is the exact scenario where you must use highly active Buchwald-type ligands. Switch to Pd2(dba)3 paired with XPhos or SPhos.
-
Increase Thermal Energy: Elevate the reaction temperature to 90–110 °C in a high-boiling solvent like 1,4-dioxane or toluene.
-
Base Selection: Use a stronger, soluble base like K3PO4 or Cs2CO3 with a trace amount of water to accelerate the transmetalation step.
Q3: Can I reverse the inherent selectivity and cross-couple at the C4 position first? Causality: Direct Pd-catalyzed reversal is thermodynamically unfavorable due to the steep BDE gradient[1]. You cannot simply "tune" a palladium catalyst to prefer C4 over C2. Actionable Fixes: You must employ a protection/deprotection or Halogen-Metal Exchange strategy.
-
Selectively metalate the C2 position using a halogen-metal exchange (e.g., with iPrMgCl). The relative energy of the C2 carbanion is highly stabilized compared to other positions[2].
-
Quench with a removable protecting group (e.g., TMS-Cl to form 2-TMS-4-bromobenzothiophene).
-
Perform your Pd-catalyzed coupling at the C4 position.
-
Deprotect the C2 position (e.g., using TBAF) to yield the C4-monosubstituted product.
Visualizing the Workflow
Sequential Pd-catalyzed cross-coupling workflow exploiting the C2 vs C4 BDE differential.
Quantitative Data & Benchmarking
Table 1: Catalyst and Condition Matrix for 2,4-Dibromobenzothiophene Couplings
| Target Position | Preferred Catalyst System | Base & Solvent | Temperature | Expected Selectivity |
| C2 (Mono-coupling) | Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) / Toluene | 40–60 °C | > 95% C2-selectivity |
| C2 (Mono-coupling) | PdCl2(dppf) (5 mol%) | K2CO3 / THF | 60 °C | ~ 90% C2-selectivity |
| C4 (Post-C2 coupling) | Pd2(dba)3 + XPhos | K3PO4 / 1,4-Dioxane | 100 °C | Complete conversion |
| C2, C4 (Di-coupling) | Pd(OAc)2 + SPhos | Cs2CO3 / Toluene | 110 °C | One-pot di-coupling |
Table 2: Relative Reactivity Metrics
| Position | Bond Dissociation Energy (BDE) | Relative Electrophilicity | Oxidative Addition Rate |
| C2–Br | ~ 95 - 98 kcal/mol | High (Adjacent to S) | Fast |
| C4–Br | ~ 102 - 105 kcal/mol | Low (Fused Phenyl) | Slow |
Self-Validating Experimental Protocols
Protocol A: Highly Regioselective C2-Suzuki-Miyaura Coupling
Self-Validating Principle: This reaction is designed to self-arrest after the first coupling by utilizing a biphasic solvent system and low thermal energy, physically and thermodynamically preventing the second oxidative addition.
-
Preparation: In an oven-dried flask, combine 2,4-dibromobenzothiophene (1.0 equiv), arylboronic acid (0.95 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene and 2M aqueous Na2CO3 (3:1 ratio, 0.1 M overall concentration).
-
Reaction: Heat the biphasic mixture to 50 °C under vigorous stirring (1000 rpm) for 4-6 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material (high Rf) should be nearly consumed. A single major product spot (mono-coupled) should appear. If a lower Rf spot (di-coupled) begins to form, immediately cool the reaction to 0 °C to quench.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
Protocol B: Forcing the C4-Coupling (Second Substitution)
Self-Validating Principle: The visual color change of the Pd/XPhos complex confirms the initiation of the active catalytic cycle required to break the strong C4–Br bond.
-
Preparation: To a Schlenk tube, add the 2-substituted-4-bromobenzothiophene (1.0 equiv), second arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Validation Check: Upon heating to 100 °C, observe the solution. The initial dark purple/brown color of Pd2(dba)3 should transition to a clear, pale yellow or light orange, indicating the successful formation of the active monomeric Pd(0)-XPhos species.
-
Reaction: Stir at 100 °C for 12 hours until complete conversion is observed via LC-MS.
Visualizing Catalyst Causality
Logical decision tree demonstrating how catalyst activity dictates regiochemical outcomes.
References
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC.nih.gov.
- Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry.wuxiapptec.com.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.rsc.org.
Sources
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered C4-Bromine Coupling
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with cross-coupling at sterically encumbered positions—most notably, the C4 position of 3,5-disubstituted arenes or heteroarenes.
Steric bulk adjacent to the C-Br bond fundamentally disrupts the catalytic cycle. It creates a high kinetic barrier for oxidative addition and severely retards reductive elimination. A common, yet flawed, reflex is to simply increase the palladium loading (e.g., to 5–10 mol%). However, this brute-force approach often leads to rapid catalyst agglomeration (Pd black formation) and diminished turnover frequencies (TOF).
This guide is designed to help you diagnose failures, understand the mechanistic causality behind them, and implement self-validating protocols to optimize catalyst loading down to the 0.05–0.5 mol% range[1].
Diagnostic Dashboard: Troubleshooting Reaction Failures
Before adjusting your catalyst loading, you must identify why the reaction is failing. Use the diagnostic workflow below to analyze your crude reaction mixture.
Diagnostic workflow for troubleshooting low-yielding sterically hindered C4-Br cross-couplings.
Scientist-to-Scientist FAQs: Understanding Causality
Q1: Why does my C4-bromine coupling stall at 40% conversion despite using a high 5 mol% loading of Pd(PPh₃)₄?
A: The failure lies in catalyst speciation. Pd(PPh₃)₄ generates a bis-ligated
Q2: How do I scale down catalyst loading to <0.5 mol% without losing reactivity in sterically encumbered substrates?
A: Lowering catalyst loading requires a precatalyst that activates completely and rapidly. Traditional systems (e.g.,
Q3: I am observing significant protodehalogenation (C4-H byproduct) instead of the cross-coupled product. How can I suppress this?
A: Protodehalogenation is a classic symptom of a stalled catalytic cycle[5]. In sterically hindered systems, the reductive elimination step is often rate-limiting due to the energetic cost of forcing two bulky groups together. This extended lifetime of the
Mechanistic pathways highlighting steric bottlenecks and protodehalogenation side reactions.
Data Center: Catalyst & Ligand Selection Matrix
Summarizing quantitative data is critical for selecting the right system before initiating optimization screens. Use this matrix to match your specific steric challenge with the optimal conditions.
| Substrate Class | Recommended Catalyst System | Optimal Base / Solvent | Target Loading | Mechanistic Advantage |
| 3,5-disubstituted 4-bromoarenes | XPhos Pd G3 | 0.5 – 1.0 mol% | Biaryl backbone accelerates reductive elimination[2]. | |
| Hindered heteroaryl bromides | Pd-PEPPSI-IPr | 0.1 – 0.5 mol% | NHC stability prevents catalyst poisoning by heteroatoms[3]. | |
| Extreme steric bulk (tri/tetra-ortho) | tBuXPhos Pd G4 | KOH / t-AmylOH | 0.05 – 0.2 mol% | Maximum steric relief drives elimination; prevents stalling[1]. |
Protocol Library: Self-Validating Catalyst Optimization Screen
To empirically determine the lowest viable catalyst loading without sacrificing yield, you must run a controlled, self-validating kinetic screen. This protocol incorporates an internal standard to ensure absolute mass balance—proving that a drop in yield is due to catalyst death, not an unseen side reaction.
Objective: Identify the optimal loading (0.05 mol% to 2.0 mol%) for a hindered C4-Br Suzuki-Miyaura or Buchwald-Hartwig coupling.
Step 1: Preparation of Reagents (Glovebox Required)
-
Ensure all solid reagents (C4-bromoarene, nucleophile, base) are rigorously dried under a vacuum.
-
Prepare a 0.01 M stock solution of your chosen precatalyst (e.g., Pd-PEPPSI-IPr or XPhos Pd G3) in anhydrous, degassed THF or Toluene.
-
Prepare a 0.5 M stock solution of 1,3,5-trimethoxybenzene (Internal Standard) in the same solvent.
Step 2: Reaction Assembly
-
Set up five oven-dried 2-dram vials equipped with magnetic stir bars.
-
To each vial, add the C4-bromoarene (0.5 mmol), the coupling partner (0.6 mmol), and the anhydrous base (1.0 mmol).
-
Add 100 µL of the Internal Standard stock solution to each vial.
-
Dose the precatalyst stock solution into the vials to achieve the following Pd loadings: 0.05 mol%, 0.1 mol%, 0.5 mol%, 1.0 mol%, and 2.0 mol% .
-
Normalize the total volume of each vial to 2.0 mL using the reaction solvent. Seal with Teflon-lined caps.
Step 3: Execution and Kinetic Sampling
-
Transfer the vials to a pre-heated stirring block (e.g., 80 °C). Stir at 800 RPM to ensure biphasic/heterogeneous base mixing.
-
At t = 1 hour and t = 12 hours, extract a 10 µL aliquot from each vial via microsyringe.
-
Dilute the aliquots in 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS or GC-FID.
Step 4: Self-Validation & Data Analysis Calculate the absolute molar amounts of the Remaining Starting Material (SM), Cross-Coupled Product, and Protodehalogenation Byproduct relative to the Internal Standard.
-
The Mass Balance Check: [Product] + [Remaining SM] + [Byproduct] must equal >95% of the initial [SM].
-
Causality Rule: If the mass balance is <95%, your catalyst is actively degrading the substrate into invisible oligomers. If the mass balance is intact but conversion is low at 0.05 mol%, the catalyst has died (likely via Pd black formation), and the optimal loading lies in the higher echelon (e.g., 0.5 mol%).
References
1.[2] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. URL: 2.[3] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. URL: 3.[4] Using ketones as catalyst activators in palladium-catalyzed cross-coupling reactions. University of Alabama. URL: 4.[5] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing. URL: 5.[6] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. URL: 6.[1] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Using ketones as catalyst activators in palladium-catalyzed cross- coupling reactions [ir.ua.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for separating mono- and di-coupled benzothiophenes
Topic: Separation of Mono- and Di-Coupled Benzothiophenes
Role: Senior Application Scientist Status: Active System: Benzothiophene-Derivatives (BT-D) Purification Protocol
Triage & Strategy: The Decision Matrix
Before committing to a purification method, you must characterize the physical difference between your mono-coupled (intermediate) and di-coupled (bis-aryl) products. In benzothiophene scaffolds, the primary differentiator is often solubility and
Diagnostic Workflow
-
Step 1 (TLC Check): Run TLC in 100% Hexanes, then 10% DCM/Hexanes.
-
Observation: If
, standard flash chromatography will fail.
-
-
Step 2 (Solubility Check): Dissolve 10 mg of crude in 1 mL of hot Toluene or Chlorobenzene.
-
Observation: If a solid precipitates upon cooling while the supernatant remains colored, Recrystallization is viable.
-
Visualizing the Strategy
Figure 1: Decision matrix for selecting the optimal purification route based on physical properties.
Troubleshooting Guides & FAQs
Module A: Chromatography (Flash & HPLC)
Context: Benzothiophenes are electron-rich aromatics. The di-coupled product has an extended
Q1: My mono- and di-coupled products co-elute on silica gel using Hexane/Ethyl Acetate. How do I separate them?
Diagnosis: You are using a polarity-based separation for compounds with nearly identical polarities. Solution: Switch to Reverse Phase (C18) or Silver-Impregnated Silica .
-
Why C18? The di-coupled product is significantly more hydrophobic (lipophilic) than the mono-coupled product. On a C18 column, the di-coupled product will retain much longer, often eluting 5–10 minutes after the mono-coupled species.
-
Protocol (C18 Flash/Prep-HPLC):
Q2: I cannot use C18 because my compound is insoluble in Methanol/Acetonitrile. What now?
Diagnosis: Solubility limits loading capacity.
Solution: Use Silver Nitrate Impregnated Silica (Ag-SiO₂) . Silver ions coordinate with
-
Preparation of 10% Ag-SiO₂:
-
Dissolve 10g AgNO₃ in 100mL Acetonitrile.
-
Add 100g Silica Gel (40-63µm).
-
Rotary evaporate to dryness (protect from light—wrap flask in foil).
-
Dry in a vacuum oven at 60°C for 4 hours.
-
Pack column as normal. Elute with Hexane/Toluene gradients.
-
Module B: Recrystallization (The Scalable Method)
Context: For scales >5g, chromatography is expensive. Recrystallization exploits the symmetry and lattice energy of the di-coupled product.
Q3: When I cool my reaction mixture, the product "oils out" instead of crystallizing. How do I fix this?
Diagnosis: This is the "Lennard-Jones Trap." The impurity (mono-coupled) is acting as a solvent for your product, or the cooling ramp is too fast, trapping the oil state. Solution: Use the "Binary Solvent Switch" with a seed crystal.
-
The Protocol:
-
Dissolution: Dissolve crude in the minimum amount of a "Good Solvent" (e.g., Toluene or Chlorobenzene) at reflux.
-
Addition: Add a "Bad Solvent" (e.g., Ethanol or Heptane) dropwise at reflux until the solution turns slightly cloudy.
-
Clarification: Add 1-2 drops of the Good Solvent to turn it clear again.
-
The Critical Step: Turn off the heat and let the flask sit in the hot oil bath. Let the bath cool down to room temperature naturally (over 2-3 hours).
-
Seeding: If oiling starts, add a seed crystal immediately and scratch the glass surface.
-
Q4: Which solvent system is best for Benzothiophenes?
Data Summary: Solvent Efficacy Table
| Solvent System | Target Compound Type | Mechanism | Pros | Cons |
| Toluene / Heptane | Di-coupled (Sym) | Solubility Differential | High recovery yield | May trap mono-coupled in lattice |
| Chlorobenzene | High MW Oligomers | High Temp Solubility | Dissolves very insoluble products | High boiling point (hard to dry) |
| Acetonitrile (Hot) | Mono-coupled | Polarity Exclusion | Mono dissolves; Di precipitates | Low solubility for large aromatics |
| MEK (Methyl Ethyl Ketone) | General | Intermediate Polarity | Good for "oiling out" issues | Flammable |
Advanced Workflow: The "Melt Memory" Effect
Benzothiophene derivatives often exhibit polymorphism. If you melt your product and cool it, it may form a metastable phase that is more soluble, making separation harder.[3]
Thermal Annealing Protocol
If you suspect your mono/di mixture is trapping impurities due to amorphous solid formation:
-
Heat the solid to 10°C below its melting point.
-
Hold for 1 hour (Annealing).
-
Cool slowly.
-
Perform the solubility wash (e.g., wash the solid with cold pentane). The amorphous impurities (mono-coupled) often wash away, leaving the crystalline di-coupled product.
Recrystallization Logic Flow
Figure 2: Step-by-step logic for avoiding "oiling out" during recrystallization.
References
-
Separation of Oligothiophenes via RP-HPLC : Trznadel, M., et al. "Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography."[2][4] Journal of Chromatography A, 2001.[3]
-
Solvent Selection for Benzothiophenes : BenchChem Technical Support. "Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene." BenchChem Troubleshooting Guide, 2025.
-
Polymorphism and Melt Memory : Schweicher, G., et al. "Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative." ACS Central Science, 2023.
- Silver-Impregnated Silica: Often referenced in polycyclic aromatic hydrocarbon (PAH) separation literature.
Sources
- 1. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubilizing 2,4-dibromo-1-benzothiophene for low-temperature reactions
The following technical guide is structured as a high-level support resource for researchers working with halogenated benzothiophenes.
Executive Summary & Core Challenge
Researchers frequently encounter solubility cliffs when cooling 2,4-dibromo-1-benzothiophene (2,4-DBBT) to -78 °C for lithium-halogen exchange. Unlike simple thiophenes, the fused benzene ring and heavy bromine substituents significantly increase π-stacking interactions, leading to precipitation in standard ethereal solvents at cryogenic temperatures.
This guide provides a validated protocol to maintain solubility or manage heterogeneous lithiation without compromising regioselectivity at the C2 position.
Solvent Compatibility & Selection Matrix
The choice of solvent is the primary determinant of success. While Diethyl Ether (
| Solvent | Solubility at 25°C | Solubility at -78°C | Reaction Impact | Recommendation |
| THF | High | Moderate | Promotes rapid exchange; breaks aggregates. | Primary Choice |
| 2-MeTHF | High | Good | Higher boiling point; better separation in workup. | Green Alternative |
| Diethyl Ether | Moderate | Poor (Precipitation likely) | Slower exchange; high regiocontrol. | Use only as co-solvent |
| Toluene | High | Moderate | Non-polar; requires additives (e.g., TMEDA) to react. | Not Recommended alone |
Standard Operating Procedure (SOP): Cryogenic Solubilization
Phase A: Preparation (The "Dry-Down" Method)
Do not simply add cold solvent to the solid. The heat of solution is minimal, and dissolution kinetics are slow at low temperatures.
-
Dissolution: Dissolve 2,4-DBBT in anhydrous THF at Room Temperature (RT) under Argon. A concentration of 0.1 M to 0.15 M is optimal.
-
Note: Exceeding 0.2 M significantly increases the risk of "crashing out" upon cooling.
-
-
Azeotropic Drying (Optional but Recommended): If the starting material is not strictly anhydrous, add a small amount of toluene and rotary evaporate once to remove trace water, then redissolve in THF.
Phase B: The Cooling Protocol
-
Place the flask in the dry ice/acetone bath (-78 °C).
-
Vigorous Stirring: Set stirring to maximum RPM immediately.
-
Observation: Watch for the "Cloud Point."
-
Scenario A (Clear Solution): Proceed immediately to lithiation.
-
Scenario B (Fine Suspension): If a milky white precipitate forms, this is chemically acceptable IF the particles are fine. The reaction will proceed under heterogeneous conditions (See FAQ).
-
Scenario C (Crystalline Aggregates): If large crystals form, remove from the bath, warm to redissolve, and dilute by adding 20% more THF before re-cooling.
-
Phase C: The Lithiation (Regioselective C2 Exchange)
The C2 position (alpha to sulfur) is kinetically favored for Lithium-Halogen exchange over the C4 position.
-
Reagent: Use n-Butyllithium (n-BuLi) (1.05 equiv).
-
Addition: Add n-BuLi dropwise down the side of the flask over 10–15 minutes.
-
Critical: The solution often turns yellow or orange upon lithiation.
-
-
Equilibration: Stir for 30–45 minutes at -78 °C.
-
Note: If the reaction was a suspension (Scenario B), the mixture often clarifies as the lithiated species (2-Li-4-bromo-benzothiophene) is often more soluble than the starting bromide.
-
Visual Workflow: Decision Tree for Solubilization
The following diagram outlines the logical decision process during the experiment.
Caption: Decision tree for managing physical state changes of 2,4-DBBT during cryogenic cooling.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a thick slurry at -78 °C. Is the experiment ruined? A: Not necessarily. This is common with polybrominated aromatics.
-
Diagnosis: If the stirring bar is stuck, you have a mechanical issue, not a chemical one.
-
Fix: Lift the flask briefly from the bath (5-10 seconds) to melt the solvent rim, allowing the stir bar to spin. High-speed stirring is crucial here. The lithiation of the surface of the solid particles is fast; as the surface reacts, the lithiated species usually dissolves, exposing more solid. This "erosion" mechanism allows the reaction to complete even in suspension [1].
Q2: I need to use Diethyl Ether for downstream chemistry, but the compound won't dissolve. A: Use a THF/Ether co-solvent system .
-
Dissolve the compound in the minimum amount of THF required at RT.
-
Dilute with Diethyl Ether (up to a 1:4 ratio of THF:Ether).
-
Cool slowly. This leverages the solubility power of THF while maintaining the solvent environment of Ether.
Q3: How do I ensure I haven't lithiated the C4 position? A: Temperature control is the only variable here.
-
At -78 °C , the Br/Li exchange at C2 is kinetically favored by orders of magnitude due to the inductive effect of the sulfur atom (alpha-effect) [2].
-
If you allow the temperature to rise above -40 °C , you risk "scrambling" (equilibration) where the lithium migrates to the thermodynamically more stable position or lithiates the C4 position. Keep it cold until the electrophile is added.
Q4: Can I use 2-MeTHF instead of THF? A: Yes, and it is often superior.
-
Benefit: 2-MeTHF forms a glass rather than freezing at lower temperatures and has better solubility for organolithiums than pure THF. It also separates better from water during workup, making it a preferred solvent for process chemistry [3].
Advanced Mechanism: Regioselectivity[1]
Understanding why C2 reacts first helps you control the reaction.
Caption: Kinetic pathway favoring C2-lithiation due to sulfur coordination and inductive stabilization.
References
-
Bailey, W. F., & Patricia, J. J. (1988).[1] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. James Cook University Research Online.
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemPubSoc Europe.
Sources
Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling at the C4 Position
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter stubborn bottlenecks when functionalizing heterocycles. The Suzuki-Miyaura cross-coupling at the C4 position of nitrogen-containing heterocycles (such as pyridines, pyrimidines, and quinazolines) is a notoriously challenging transformation.
While the C4 position is typically highly electrophilic and favored for initial oxidative addition, this exact electronic environment makes the intermediate palladium complexes highly susceptible to competing side reactions. This guide is designed to move beyond generic advice, providing you with the mechanistic causality and self-validating protocols needed to rescue low-yielding C4 couplings.
Part 1: The C4 Conundrum – Frequently Asked Questions
Q1: Why does the C4 position in 2,4-dihaloheterocycles react first, but often result in poor overall yields? A: In heterocycles like 2,4-dichloropyrimidine, the C4 position is significantly more electron-deficient than the C2 position due to the strong inductive and resonance withdrawal by the adjacent nitrogen atoms[1]. This lowers the activation energy for the oxidative addition of Pd(0) into the C4–Cl bond, making it kinetically favored[2]. The Catch: This extreme electron deficiency makes the resulting Pd(II)-aryl intermediate highly electrophilic. If the subsequent transmetalation step is slow (e.g., due to steric hindrance or an electron-poor boronic acid), this long-lived Pd(II) species becomes vulnerable to catalyst deactivation via nitrogen coordination or hydrodehalogenation[1].
Q2: My LC-MS shows complete consumption of the boronic acid, but my C4-halide is completely unreacted. What is happening? A: You are observing protodeboronation , a destructive hydrolytic cleavage of the C–B bond. Heteroaryl and electron-deficient boronic acids are highly susceptible to this degradation pathway[3]. Causality: The presence of water and base accelerates the formation of a reactive boronate complex, which rapidly protonates[3]. Paradoxically, recent kinetic modeling has demonstrated that the highly bulky phosphine ligands often used to force difficult couplings can actually bind to Pd(II) and catalyze this unwanted protodeboronation pathway[4]. Solution: Transition to "slow-release" boron equivalents like MIDA boronates or potassium trifluoroborates. These protected species are robust against protodeboronation and only release the active boronic acid slowly into the catalytic cycle[5].
Q3: I am seeing significant amounts of Ar-Ar homocoupling of my boronic acid. How do I prevent this?
A: Homocoupling is an oxidative side reaction driven by the presence of trace oxygen, which oxidizes the Pd catalyst and facilitates the coupling of two boronic acid molecules[3]. Furthermore, using a Pd(II) precatalyst (like
Part 2: Diagnostic Workflow & Mechanistic Pathways
Before altering your reaction conditions, you must identify the specific failure mode of your current system. Use the diagnostic flowchart below to map your LC-MS/GC-MS observations to the correct mechanistic solution.
Diagnostic workflow for troubleshooting low-yield C4 Suzuki couplings based on LC-MS analysis.
Part 3: Quantitative Data & Condition Optimization
Optimizing a C4-Suzuki coupling requires balancing the basicity needed for transmetalation against the risk of side reactions. Use the tables below to rationally select your reagents.
Table 1: Troubleshooting Matrix for C4-Suzuki Couplings
| Diagnostic Observation | Primary Cause | Mechanistic Rationale | Recommended Optimization |
| Unreacted C4-Halide + Intact Boronic Acid | Catalyst Deactivation | Heterocycle N-atoms coordinate to Pd, displacing phosphine ligands and halting the catalytic cycle[1]. | Switch to bidentate ligands (e.g., dppf) to enforce cis-geometry, preventing product/substrate inhibition. |
| Loss of C4-Halide + Ar-H Formation | Hydrodehalogenation | Switch to non-nucleophilic bases ( | |
| Loss of Boronic Acid + Ar-H Formation | Protodeboronation | Hydrolytic cleavage of the C–B bond, accelerated by water, strong bases, and bulky Pd(II) complexes[4]. | Utilize MIDA boronates or |
Table 2: Base and Solvent Selection Guide
| Base / Solvent System | Protodeboronation Risk | Homocoupling Risk | Optimal Use Case |
| High | Moderate | Stable aryl boronic acids; standard electron-rich C4-halides. | |
| Low | Low | Unstable heteroaryl boronic acids; substrates prone to hydrodehalogenation. | |
| CsF / THF (Anhydrous) | Very Low | Low | MIDA boronates or trifluoroborates requiring non-aqueous, fluoride-mediated activation. |
Part 4: Validated Experimental Protocol
To ensure scientific integrity, the following protocol utilizes a self-validating system. We employ a MIDA boronate to suppress protodeboronation and a bidentate Pd(II) precatalyst to prevent nitrogen-coordination poisoning.
Objective: High-yield C4-arylation of a 2,4-dichloroheterocycle while suppressing protodeboronation and C2-coupling.
Materials:
-
C4-Electrophile: 2,4-Dichloropyridine (1.0 equiv)
-
Nucleophile: Aryl-MIDA boronate (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base: Anhydrous
(3.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2,4-dichloropyridine, Aryl-MIDA boronate, and
. Add anhydrous 1,4-dioxane.-
Causality: Using a MIDA boronate prevents the rapid accumulation of the reactive boronic acid species.
is chosen as a mild, non-nucleophilic base to prevent side reactions at the highly electrophilic C4 position.
-
-
Deoxygenation: Perform three rigorous freeze-pump-thaw cycles.
-
Self-Validating Checkpoint 1: The solution should remain a clear or pale suspension. If the mixture turns dark before catalyst addition, organic impurities are present in your starting materials.
-
-
Catalyst Addition: Backfill the flask with ultra-pure Argon. Add the
rapidly against a positive argon flow.-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and sterically blocking heterocycle nitrogen atoms from poisoning the catalyst.
-
-
Reaction Execution: Seal the Schlenk flask and heat the mixture to 80 °C for 12 hours.
-
Self-Validating Checkpoint 2: Upon reaching 80 °C, the mixture should transition to a dark red/brown homogeneous solution or fine suspension. If a silver/black mirror forms on the flask walls (Palladium black), the catalyst has irreversibly decomposed. This is a definitive sign of oxygen ingress or ligand oxidation. Abort the reaction, verify solvent anhydrousness, and re-degas the system.
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and inorganic phosphate salts. Concentrate under reduced pressure and purify via flash chromatography.
References
-
Ser, C. T., et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at:[Link]
Sources
Controlling homocoupling side products in benzothiophene polymerization
Subject: Controlling Homocoupling Side Products in Benzothiophene Polymerization Document ID: TS-PBT-2024-05 Audience: Polymer Chemists, Materials Scientists, Drug Delivery Researchers
Introduction: The Homocoupling Challenge
In the synthesis of polybenzothiophenes (PBTs) and their derivatives (e.g., benzodithiophene, BDT), "homocoupling" refers to two distinct but equally destructive side reactions depending on your polymerization method:
-
In Catalyst Transfer Polymerization (CTP/GRIM): It manifests as Regio-defects (Head-to-Head or Tail-to-Tail linkages) or loss of end-group fidelity due to catalyst dissociation ("falling off" the chain).
-
In Direct Arylation Polymerization (DArP) or Stille/Suzuki: It manifests as Sequence Defects (Monomer A-A coupling in an A-B alternating copolymer), often driven by oxidative dimerization or transmetalation errors.
This guide provides targeted protocols to eliminate these defects, ensuring high molecular weight, regioregularity, and batch-to-batch consistency.
Module 1: Catalyst Transfer Polymerization (GRIM/KCTP)
Applicable when synthesizing homopolymers like poly(3-substituted benzothiophene).[1]
The Mechanism of Failure
Unlike simple thiophenes, the fused benzene ring in benzothiophene introduces significant steric bulk. This impedes the "ring-walking" process—where the Nickel catalyst migrates along the pi-system to the chain end. If the catalyst encounters too much steric hindrance, it dissociates, leading to chain termination and random re-initiation (homocoupling).
Troubleshooting Guide: Preventing Catalyst Dissociation
Q: My PDI is high (>1.5) and I see low molecular weight peaks. Is this homocoupling? A: Yes. This indicates the catalyst is dissociating and initiating new chains (transfer to monomer) rather than growing a single chain.
Protocol: Ligand Steric Tuning Standard Ni(dppp)Cl2 often fails for benzothiophenes because the bite angle is too restrictive for the bulky fused ring.
-
Switch Ligands: Replace Ni(dppp)Cl2 with Ni(dppe)Cl2 or Ni(depe)Cl2 .
-
Why:Ni(depe) (1,2-bis(diethylphosphino)ethane) is more electron-rich and sterically compact, strengthening the Ni-Polymer pi-complex and preventing "fall-off" during the ring-walking step.
-
-
Temperature Control: Lower the polymerization temperature to 0°C or -20°C .
-
Mechanism:[2] Lower T stabilizes the Ni-pi complex intermediate, favoring intramolecular migration (chain growth) over intermolecular diffusion (termination/homocoupling).
-
Q: How do I prevent "Initial Burst" homocoupling (dimerization)? A: This occurs when two organometallic monomers react before the catalyst enters the chain-growth cycle.
Protocol: The "Seeding" Method Instead of mixing catalyst and monomer directly:
-
Pre-initiate: React the catalyst with a small molecule initiator (e.g., Ph-MgBr) first to form the active Ni(0) species.
-
Add Monomer: Add the benzothiophene Grignard monomer slowly to this active seed.
-
Result: This bypasses the slow induction period where homocoupling dimers form.
Visualization: The Ring-Walking Competition
Module 2: Direct Arylation Polymerization (DArP)
Applicable when synthesizing alternating copolymers (e.g., Benzodithiophene-alt-Thiophene).
The Mechanism of Failure
In DArP, homocoupling (e.g., Donor-Donor coupling) arises from C-H Selectivity Errors . If the catalyst activates a C-H bond on a monomer that should act as the electrophile (halide), you get homocoupling.
Troubleshooting Guide: C-H Selectivity Control
Q: I am seeing homocoupling shoulders in my UV-Vis absorption spectra. What is happening? A: You likely have "oxidative homocoupling" of the C-H monomer. This creates defects that act as exciton traps.[3]
Protocol: The "Mixed Ligand" Strategy Standard phosphines often lack the specificity to distinguish between the polymer chain end and a fresh monomer.
-
Catalyst System: Use Pd2(dba)3 with a bulky phosphine like P(o-OMePh)3 .
-
Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) at 0.5 equivalents.
-
Why: TMEDA acts as a "proton shuttle" and transient ligand, suppressing the oxidative dimerization of two C-H monomers.
-
Q: How do I stop branching/cross-linking at the beta-position? A: Benzothiophenes have reactive beta-protons that can be accidentally activated.
Protocol: Solvent & Acid Tuning
-
Solvent: Switch from DMAc (polar) to Toluene or Xylene (non-polar).
-
Why: Non-polar solvents suppress the Concerted Metallation-Deprotonation (CMD) mechanism at the more acidic but sterically hindered beta-positions.
-
-
Acid Source: Use a sterically bulky acid like Pivalic Acid (PivOH) instead of acetic acid. The bulk prevents the carbonate base from approaching the crowded beta-positions.
Visualization: DArP Selectivity Workflow
Summary of Experimental Parameters
| Parameter | KCTP (Chain Growth) | DArP (Step Growth) |
| Primary Defect | Catalyst Dissociation (Low MW, High PDI) | Oxidative Homocoupling (Sequence Error) |
| Preferred Catalyst | Ni(depe)Cl2 or Ni(dppe)Cl2 | Pd2(dba)3 + P(o-OMePh)3 |
| Solvent | THF (Dry, O2-free) | Toluene or Xylene |
| Temperature | Low (0°C to RT) | High (100°C - 120°C) |
| Key Additive | LiCl (increases rate/control) | Pivalic Acid (suppresses branching) |
| Stoichiometry | 1:1 (Internal initiator) | 1:1 (Strict balance required) |
Frequently Asked Questions (FAQ)
Q1: Can I use MALDI-TOF to detect homocoupling? A: Yes, it is the gold standard.
-
For KCTP: Look for mass peaks corresponding to H/Br end groups (correct) vs. H/H or Br/Br (homocoupling/transfer).
-
For DArP: Look for the mass of the dimer B-B or A-A. If your repeat unit is 500 Da, a homocoupling defect will shift the distribution pattern significantly.
Q2: Why does adding LiCl help in GRIM polymerization of benzothiophenes? A: LiCl breaks up the aggregates of the Grignard monomer. Benzothienyl Grignards are prone to forming unreactive clusters. LiCl creates a reactive R-MgCl-LiCl species ("Turbo Grignard"), ensuring faster initiation relative to propagation, which narrows the PDI.
Q3: My reaction turns black and precipitates immediately. What happened? A: This is likely uncontrolled catalyst decomposition (formation of Ni(0) black).
-
Fix: Ensure your Grignard exchange is complete before adding the catalyst. Unreacted alkyl-Grignard (e.g., iPrMgCl) will reduce the Ni catalyst too aggressively. Titrate your monomer solution before polymerization.
References
-
Mechanistic Studies on Ni(dppe)Cl2-Catalyzed Chain-Growth Polymerizations. Journal of the American Chemical Society. [Link] Supports the use of dppe/depe ligands for controlling dissociation in sterically demanding monomers.
-
Direct Arylation Polymerization: A Guide to Optimal Conditions. Chemical Reviews. [Link] Authoritative source on using pivalic acid and non-polar solvents to prevent branching and homocoupling in DArP.
-
Controlling Homocoupling Defects in Conjugated Polymers. Macromolecules. [Link] Details the impact of homocoupling on optoelectronic properties and detection via UV-Vis shoulders.
-
Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges. Macromolecular Rapid Communications. [Link] Comprehensive review of the ring-walking mechanism and catalyst selection.
Sources
Technical Support Center: Overcoming Steric Hindrance at the Benzothiophene 4-Position
Ticket ID: BT-C4-STERICS Status: Open Assigned Specialist: Senior Application Scientist Topic: Regioselective Synthesis & Functionalization of 4-Substituted Benzothiophenes[1]
Executive Summary: The "Bay Region" Challenge
The 4-position of benzothiophene presents a unique synthetic challenge due to the peri-interaction (or "Bay Region" effect). Unlike the electronically activated C2 and C3 positions (thiophene ring) or the sterically accessible C5/C6 positions, the C4 position is sterically shielded by the C3-H or C3-substituents.
Standard electrophilic aromatic substitution (EAS) almost exclusively targets C3 (kinetic product). Direct lithiation targets C2 (heteroatom directed). Consequently, accessing the C4 position requires one of three specific strategies:
-
Bottom-Up Cyclization: Building the thiophene ring onto a pre-functionalized benzene.
-
Sterically-Optimized Cross-Coupling: Forcing reactivity on 4-halobenzothiophenes.
-
Transient Activation: Using S-oxide intermediates to redirect regioselectivity.
Module 1: Bottom-Up Synthesis (Creating the Core)
User Query: "I cannot effectively brominate benzothiophene at the 4-position. Direct bromination gives me a mixture of 3-bromo and 2,3-dibromo products. How do I access 4-bromobenzothiophene cleanly?"
Technical Diagnosis: Direct bromination of benzothiophene is electronically governed to occur at C3. You cannot force C4 selectivity on the intact core using standard EAS. You must synthesize the ring system with the halogen already in place.
Recommended Protocol: The 2-Bromo-6-fluorobenzaldehyde Route This method is superior to the older Polyphosphoric Acid (PPA) cyclization of acetals because it proceeds under milder conditions with higher functional group tolerance.
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 2-Bromo-6-fluorobenzaldehyde (1.0 equiv)
-
Reagent: Methyl thioglycolate (1.1 equiv)
-
Base:
(2.5 equiv) -
Solvent: DMF (0.2 M)
-
-
Procedure:
-
Dissolve 2-bromo-6-fluorobenzaldehyde and methyl thioglycolate in DMF.
-
Add
and heat to 60–80 °C for 4–6 hours. -
Mechanism:[1][2][3][4][5][6] The sulfur undergoes nucleophilic aromatic substitution (
) displacing the fluorine, followed by an intramolecular aldol condensation/cyclization to close the thiophene ring. -
Note: This yields the 2-carboxylate ester, which can be decarboxylated (Cu/quinoline) or used as a handle.
-
-
Alternative (Direct Thioether Cyclization):
-
React 2-bromo-6-fluorobenzaldehyde with sodium sulfide (
) and chloroacetone to yield 4-bromo-2-methylbenzothiophene directly.
-
Workflow Visualization:
Caption: The "Bottom-Up" strategy bypasses the selectivity issue by installing the C4-halogen prior to ring closure.
Module 2: Cross-Coupling at C4 (Overcoming Sterics)
User Query: "I have 4-bromobenzothiophene, but Suzuki coupling yields are stuck at <20%. I see mostly starting material recovery. What is killing the catalyst?"
Technical Diagnosis:
The failure is likely at the Oxidative Addition step. The "Bay Region" (H at C3 and H at C5) creates a steric pocket that prevents standard phosphines (like
Troubleshooting Guide:
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) | Rationale |
| Ligand | SPhos, XPhos, or RuPhos | Buchwald biaryl ligands are designed to form monoligated Pd(0) species that are highly active for hindered substrates. | |
| Base | Stronger, anhydrous bases facilitate transmetallation in sterically crowded environments. | ||
| Solvent | DMF or Toluene/Water | 1,4-Dioxane or Toluene | Higher boiling points (100°C+) are often required to overcome the activation energy barrier of the hindered coupling. |
| Catalyst | Pre-catalyst generation ensures the correct Ligand:Pd ratio (usually 2:1 or 1:1 for bulky ligands). |
Recommended Protocol (Suzuki-Miyaura):
-
Catalyst System:
(2 mol%) + SPhos (4 mol%). -
Solvent: Toluene:Water (10:1).
-
Base:
(3.0 equiv). -
Temp: 100 °C, sealed tube, 12 hours.
-
Key Insight: If coupling with an ortho-substituted boronic acid, switch to XPhos to manage the "double-ortho" steric clash.
Module 3: Direct C-H Functionalization (The "S-Oxide" Breakthrough)
User Query: "I need to functionalize C4 late-stage and cannot afford to resynthesize the core. Is there a direct C-H activation method?"
Technical Diagnosis: Direct metal-catalyzed C-H activation (e.g., Ir-catalyzed borylation) will predominantly target C2 (most acidic) or C7 (directed by sulfur lone pair). However, a metal-free strategy utilizing Benzothiophene S-oxides has recently been validated to switch selectivity to C4.
The "Pummerer-Type" Redox Strategy: This method uses the S-oxide as a transient directing group that activates the C4 position electronically, allowing nucleophilic attack (e.g., by phenols) at C4.
Protocol (Based on Procter Group Methodology):
-
Activation: Oxidize benzothiophene to Benzothiophene-1-oxide (using
or ). -
Coupling:
-
Reagents: Benzothiophene-1-oxide + Phenol (Nucleophile) + Trifluoroacetic Anhydride (TFAA).
-
Conditions: DCM, -78 °C to RT.
-
Mechanism: TFAA activates the sulfoxide. The resulting cationic intermediate is electronically biased to accept nucleophiles at C4 (the "Bay" position) rather than C2/C3.
-
-
Reduction: The product is often obtained as the sulfide or can be reduced back using standard conditions if over-oxidation occurs.
Pathway Logic:
Caption: The S-Oxide strategy leverages electronic activation to bypass steric hindrance at C4.
References
-
Synthesis of 4-Bromobenzo[b]thiophene (Cycliz
- Source: GuideChem & Patent Liter
-
Context: Protocols for cyclization of 2-bromo-6-fluorobenzaldehyde.[7]
-
URL:
-
Metal-Free Arylation of Benzothiophenes at C4 (S-Oxide Str
-
Sterically Hindered Suzuki Coupling (Ligand Selection)
-
Title: Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent.[8]
- Journal:Beilstein Journal of Organic Chemistry, 2020.
- Context: Validates the use of specialized ligands for ortho-substituted/hindered systems.
-
URL:
-
-
General Reactivity & Lithi
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 8. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a pervasive challenge in synthetic chemistry: the poisoning of catalysts by sulfur-containing heterocycles. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your critical reactions.
Understanding the Root Cause: The Mechanism of Sulfur Poisoning
Catalyst poisoning by sulfur-containing heterocycles is a frequent cause of reaction failure or diminished yield.[1] The primary mechanism is the strong chemisorption (chemical adsorption) of sulfur compounds onto the active metal sites of the catalyst.[1][2] This interaction is often irreversible at low temperatures and effectively blocks reactant molecules from accessing these catalytic sites, leading to a partial or complete loss of activity.[1][3][4]
Commonly affected catalysts include those based on precious metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni).[5][6] Rhodium is particularly susceptible to sulfur poisoning.[6] The lone pair of electrons on the sulfur atom in heterocycles like thiophene, thiazole, and their derivatives readily coordinates with the electron-deficient metal centers of the catalyst.
Troubleshooting Common Issues in a Q&A Format
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Question 1: My reaction has stalled, or the conversion rate is significantly lower than expected. How do I know if catalyst poisoning is the culprit?
Answer: A sudden or gradual loss of catalytic activity is a classic sign of catalyst poisoning.[5] To confirm, consider the following diagnostic steps:
-
Analyze Starting Materials: Scrutinize all reactants, solvents, and reagents for potential sulfur-containing impurities. Even trace amounts can be detrimental.[1][7]
-
Control Experiment: If possible, run a parallel reaction with a sulfur-free analogue of your heterocyclic substrate. A successful reaction with the analogue strongly suggests sulfur poisoning is the issue in your original experiment. For instance, in a Suzuki-Miyaura coupling, if the reaction with an oxazolidine equivalent proceeds smoothly while the thiazolidine analogue fails, catalyst poisoning is highly likely.[8]
-
Increase Catalyst Loading: In some instances, a higher catalyst loading might overcome the poisoning effect, although this is not always a cost-effective or scalable solution.[5]
Question 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with a sulfur-containing heterocycle is not working. What can I do?
Answer: Palladium catalysts are notoriously sensitive to sulfur.[8] Here's a systematic approach to troubleshoot this common issue:
-
Ligand Selection is Crucial: Standard phosphine ligands like triphenylphosphine can be ineffective in the presence of sulfur heterocycles.[8] Switching to more electron-rich and sterically hindered phosphine ligands, such as XPhos, can significantly improve reaction outcomes.[8]
-
Consider a More Robust Catalyst System: Explore catalyst systems known for their sulfur tolerance. Bimetallic catalysts or those supported on materials like ceria can exhibit enhanced resistance to poisoning.[5]
-
Feedstock Purification: If you suspect sulfur impurities in your starting materials, consider purification methods like adsorption using a zinc oxide (ZnO) guard bed before introducing the reactants to the catalyst.[5]
Question 3: I am performing a hydrogenation reaction, and the catalyst seems to be dying. What are my options?
Answer: Hydrogenation catalysts are highly susceptible to poisoning by sulfur compounds like thiophene.[9][10]
-
Catalyst Choice: While standard catalysts like Pd/C are easily poisoned, consider more sulfur-tolerant alternatives. For instance, ruthenium phosphide (Ru₂P) nanoparticles have shown exceptional activity and durability in the hydrogenation of sulfur-containing nitroarenes.[11][12]
-
Selective Poisoning for Selectivity: In some cases, controlled poisoning can be advantageous. For example, the Lindlar catalyst is a palladium catalyst intentionally poisoned with lead acetate to improve selectivity in alkyne hydrogenation.[3] Similarly, thiophene has been used to modify platinum catalysts to enhance selectivity in certain hydrogenation reactions.[13]
Question 4: My catalyst has been poisoned. Is it possible to regenerate it?
Answer: Catalyst regeneration is often possible, but its effectiveness depends on the catalyst type and the severity of the poisoning. Common regeneration strategies include:
-
Thermal Treatment: For some catalysts, heating under an inert gas flow can desorb some of the poisoning species.[14]
-
Oxidative Regeneration: This involves treating the catalyst with an oxidizing agent (e.g., air, oxygen) at elevated temperatures. This method can be effective but must be carefully controlled to avoid damaging the catalyst structure.[15]
-
Steam Treatment: High-temperature steam can also be used to regenerate certain catalysts.[15]
-
Chemical Treatment: In specific cases, chemical treatments can be employed. For example, a poisoned Pd/Al₂O₃ catalyst was successfully reactivated using a combined treatment with permanganate and hydrazine.[16]
Below is a generalized workflow for troubleshooting catalyst poisoning:
Caption: A decision-making workflow for troubleshooting catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are some examples of sulfur-containing heterocycles that are known catalyst poisons?
A1: Common culprits include thiols, thioethers, sulfoxides, and nitrogen-containing heterocycles such as thiophenes, thiazoles, and their derivatives.[5][1][3]
Q2: Are there any catalysts that are inherently resistant to sulfur poisoning?
A2: Yes, research has led to the development of catalysts with improved sulfur tolerance.[5] These include:
-
Bimetallic Catalysts: Combining a primary catalytic metal with a second metal can alter the electronic properties and reduce its affinity for sulfur.[5]
-
Metal Sulfide Catalysts: In some applications, catalysts based on metal sulfides (e.g., molybdenum sulfide) are inherently resistant to sulfur poisoning.[5]
-
Metal Phosphide Catalysts: Ruthenium phosphide nanoparticles, for example, have shown high durability against sulfur poisoning.[11][12]
-
Catalyst Supports: The choice of support material can also influence sulfur tolerance. For instance, ceria-based supports can trap sulfur species, protecting the active metal.[5]
Q3: Can I use a sacrificial agent to protect my catalyst?
A3: Yes, using a "poison trap" or a sacrificial agent is a viable strategy. This involves adding a substance to the reaction mixture that preferentially reacts with or adsorbs the sulfur compounds, thereby protecting the primary catalyst.[7]
Q4: How can I purify my starting materials to remove sulfur compounds?
A4: Several methods can be employed for feedstock purification:
-
Adsorption: Using materials like activated carbon, zeolites, or zinc oxide to adsorb sulfur compounds.[17]
-
Distillation: If there is a significant difference in boiling points, distillation can be effective.[17]
-
Chemical Treatment: Pre-treating the feedstock with a reagent that selectively reacts with the sulfur impurities.[17]
Experimental Protocols
Protocol 1: General Procedure for Feedstock Purification using a ZnO Guard Bed
This protocol is suitable for removing sulfur impurities from liquid-phase reactants or solvents before they enter the reaction vessel.
-
Prepare the Guard Bed: Pack a small column with granular zinc oxide (ZnO). The size of the column and the amount of ZnO will depend on the volume of the feedstock and the expected concentration of sulfur impurities.
-
Pass the Feedstock: Slowly pass the liquid feedstock through the ZnO guard bed at room temperature.
-
Collect the Purified Feedstock: Collect the eluent, which is now depleted of sulfur compounds.
-
Proceed with Reaction: Use the purified feedstock in your catalytic reaction.
Rationale: Zinc oxide reacts with many sulfur compounds, particularly hydrogen sulfide, to form stable zinc sulfide, effectively trapping the poison before it reaches the catalyst.[5]
Protocol 2: Regeneration of a Poisoned Platinum-on-Alumina Catalyst
This protocol describes a general method for regenerating a Pt/Al₂O₃ catalyst that has been deactivated by sulfur compounds.
-
Purge the System: After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen or argon) at 200°C to remove any adsorbed reactants or products.[5]
-
Ammonia Exposure: Introduce a flow of ammonia (NH₃) over the catalyst bed at 200°C. This step facilitates the formation of surface ammonium sulfates and bisulfates.[5]
-
Temperature Ramp: While maintaining the ammonia flow, initiate a temperature ramp to 350°C. During this ramp, the ammonium sulfate species decompose, releasing ammonia and sulfur dioxide (SO₂), thereby regenerating the active platinum sites.
-
Final Purge: Once the regeneration is complete, purge the system again with an inert gas to remove any residual ammonia and SO₂ before commencing the next reaction.
Rationale: The ammonia treatment converts the strongly adsorbed sulfur species into more volatile ammonium salts that can be removed at elevated temperatures, thus restoring the catalyst's activity.[5]
Data Presentation
Table 1: Relative Sulfur Tolerance of Common Hydrogenation Catalysts
| Catalyst | Common Support | Relative Sulfur Tolerance | Key Considerations |
| Palladium (Pd) | Carbon, Alumina | Low | Highly susceptible to poisoning by thiophenes and other sulfur heterocycles.[8][10] |
| Platinum (Pt) | Carbon, Alumina | Low to Moderate | Generally more tolerant than Pd but still significantly deactivated by sulfur. |
| Rhodium (Rh) | Carbon, Alumina | Very Low | Considered the most susceptible to sulfur poisoning among common precious metals.[6] |
| Nickel (Ni) | Alumina, Silica | Low | Readily poisoned by sulfur, leading to the formation of nickel sulfides. |
| Ruthenium (Ru) | Carbon, Alumina | Moderate | Shows better tolerance than Pd, Pt, and Rh in some applications.[11] |
| Ruthenium Phosphide (Ru₂P) | Silica | High | Exhibits excellent catalytic activity and high durability against sulfur-poisoning.[11][12] |
| Molybdenum Sulfide (MoS₂) | Alumina | Very High | Inherently sulfur-tolerant and used in hydrodesulfurization processes. |
Visualizing the Mechanism of Catalyst Poisoning
Caption: Mechanism of catalyst poisoning by a sulfur-containing heterocycle.
References
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.
- How to Prevent Catalyst Poisoning
- Catalyst Poisoning Mitig
- Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
- Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research.
- Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI.
- C
- Comparative Study of the Deactivation of Group Viii Metal Catalysts by Thiophene Poisoning in Ethylbenzene Hydrogen
- Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research.
- For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus. EurekAlert!.
- Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning?. Learn.
- Selective hydrogenation of styrene: Poisoning effect of thiophene. Research Solutions Pages.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC.
- Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Tre
- Detection of C
- Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes.
- Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. RSC Publishing.
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Libra ETD [libraetd.lib.virginia.edu]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. thieme.de [thieme.de]
- 9. scilit.com [scilit.com]
- 10. | PDF or Rental [articles.researchsolutions.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas | MDPI [mdpi.com]
- 16. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. energy.sustainability-directory.com [energy.sustainability-directory.com]
Validation & Comparative
1H NMR chemical shift assignment for 2,4-dibromo-1-benzothiophene
The following guide details the 1H NMR chemical shift assignment for 2,4-dibromo-1-benzothiophene . It is designed for researchers requiring a definitive reference for structural validation, specifically distinguishing this compound from its regioisomers (e.g., 2,3-dibromo) and parent analogs.
Content Type: Publish Comparison Guide Audience: Organic Chemists, Spectroscopists, and Drug Discovery Researchers[1]
Executive Summary
The structural validation of 2,4-dibromo-1-benzothiophene relies on detecting specific "diagnostic signals" that differentiate it from the parent benzothiophene and the common byproduct, 2,3-dibromo-1-benzothiophene.[1] This guide compares the spectral performance of the 2,4-isomer against these alternatives, focusing on the peri-effect of the C4-bromine on the H3 proton and the loss of coupling in the thiophene ring.
Structural Logic & Predicted Shifts
To assign the spectrum accurately, one must understand the substituent chemical shift (SCS) effects of bromine at positions 2 and 4.
-
Thiophene Ring (C2, C3):
-
C2-Br: Substitutes H2. Removes the H2 signal and the H2-H3 vicinal coupling (
Hz).[1] -
C3-H (H3): Remains. It appears as a singlet (s) due to the loss of H2. It is deshielded by the "peri-effect" from the Br atom at C4.
-
-
Benzene Ring (C4-C7):
-
C4-Br: Substitutes H4. Removes the most deshielded doublet typical of the parent system.
-
C5-H (H5): Ortho to Br. Deshielded and appears as a doublet (d) coupled to H6.
-
C6-H (H6): Meta to Br. Appears as a triplet/doublet of doublets (t/dd).
-
C7-H (H7): Para to Br (remote). Remains a doublet (d), largely unaffected or slightly shielded relative to H4.
-
Assignment Flowchart
The following logic tree illustrates the decision process for confirming the 2,4-isomer over the 2,3-isomer.
Figure 1: Decision logic for distinguishing 2,4-dibromobenzothiophene from key analogs.
Comparative Data Analysis
The table below contrasts the 2,4-dibromo isomer with the parent benzothiophene and the 2,3-dibromo isomer. The values are based on standard substituent effects and literature data for brominated benzothiophenes.
| Proton Position | Parent Benzothiophene (δ ppm) | 2,4-Dibromo-1-benzothiophene (δ ppm) | 2,3-Dibromo-1-benzothiophene (δ ppm) | Diagnostic Note |
| H2 (Thiophene) | 7.44 (d, J=5.5 Hz) | — (Substituted) | — (Substituted) | Loss of H2 confirms C2 substitution.[1] |
| H3 (Thiophene) | 7.34 (d, J=5.5 Hz) | ~7.55 (s) | — (Substituted) | CRITICAL: Presence of H3 singlet distinguishes 2,4- from 2,3-isomer.[1] |
| H4 (Benzene) | 7.82 (d, J=8.0 Hz) | — (Substituted) | 7.75 (d) | Loss of H4 removes the low-field doublet.[1] |
| H5 (Benzene) | 7.36 (t/m) | ~7.60 (d, J=8.0 Hz) | 7.40 (t) | H5 shifts downfield due to ortho-Br at C4.[1] |
| H6 (Benzene) | 7.36 (t/m) | ~7.30 (t/dd, J=8.0 Hz) | 7.40 (t) | Remains a triplet pattern.[1] |
| H7 (Benzene) | 7.86 (d, J=8.0 Hz) | ~7.80 (d, J=8.0 Hz) | 7.80 (d) | Remains the most deshielded doublet in the 2,4-isomer. |
Note on Solvents: Data is referenced for CDCl₃. In DMSO-d₆, aromatic signals typically shift downfield by 0.1–0.3 ppm.[1]
Detailed Assignment Protocol
To replicate this assignment in your laboratory, follow this self-validating protocol.
Step 1: Sample Preparation
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr residues from synthesis) which can broaden signals.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 (Sufficient for >5 mg).[1]
-
Spectral Width (SW): 12 ppm (–1 to 11 ppm).[1]
-
Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of the H3 singlet).
Step 3: Signal Verification (The "Performance" Check)
-
Identify H7: Look for the doublet at ~7.80 ppm. This is your anchor point (farthest proton from Br substituents).
-
Identify H3 (The Marker): Look for a sharp singlet around 7.55 ppm.
-
Validation: If this signal is a doublet (
Hz), your reaction failed (starting material). If this signal is absent, you likely made the 2,3-dibromo isomer.
-
-
Identify H5 & H6:
-
H5: Doublet at ~7.60 ppm (Ortho coupling to H6 only; meta coupling to H7 is usually too small to resolve).
-
H6: Triplet/Doublet of Doublets at ~7.30 ppm.
-
Step 4: 2D Confirmation (Optional but Recommended)
If the 1D assignment is ambiguous due to overlap:
-
HSQC: H3 (thiophene) carbon typically resonates at ~120–125 ppm , while benzene carbons (H5, H6, H7) are often 124–130 ppm .
-
NOESY: Irradiating the H3 singlet should show NOE enhancement only to H5 (weak, across the ring junction) or solvent, but not to H2 (since H2 is absent).
References
-
ChemicalBook. 2-Bromobenzo[b]thiophene NMR Data. Retrieved from .[1][2]
-
National Institutes of Health (PubChem). 2-Bromobenzo[b]thiophene Spectral Information.[1] Retrieved from .[1]
-
Royal Society of Chemistry. Synthesis and Characterization of Brominated Benzothiophenes. Retrieved from .[1]
-
TCI Chemicals. Benzo[b]thiophene 1H NMR Reference Standard. Retrieved from .[1]
Sources
Reactivity Profiling: C2-Br vs. C4-Br in Benzothiophene Scaffolds
A Senior Application Scientist's Guide to Regioselective Cross-Coupling
Benzothiophene is a privileged pharmacophore ubiquitous in approved therapeutics and advanced organic materials. When decorating the benzothiophene core, differentiating between multiple halogenated sites—such as in 2,4-dibromobenzothiophene—presents a critical synthetic challenge. Fortunately, the inherent electronic asymmetry of the benzothiophene ring allows for highly predictable, regioselective functionalization.
This guide provides an objective comparison of the reactivity between the C2-Br and C4-Br positions, grounded in mechanistic causality and validated by field-proven experimental protocols.
Mechanistic Causality: The C2 vs. C4 Reactivity Dichotomy
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi), the rate-determining step is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond[1]. When comparing C2-Br and C4-Br in a dihalogenated benzothiophene, the C2 position exhibits significantly higher reactivity toward mononuclear palladium catalysts[2].
As an application scientist, understanding why this happens allows you to manipulate the reaction conditions effectively:
-
Bond Dissociation Energy (BDE) & Polarization: The C2-Br bond is inherently weaker and more polarizable than the C4-Br bond. Density Functional Theory (DFT) calculations on related heteroaryl halides demonstrate that halogens adjacent to a heteroatom (like the sulfur in benzothiophene) have lower BDEs. In analogous dihalogenated systems, the C2-Br bond is approximately 3.6 kcal/mol weaker than the C4-Br bond[2].
-
Transition State Stabilization: The adjacent sulfur atom possesses lone pairs that can stabilize the developing positive charge or interact favorably with the metal center during the concerted oxidative addition transition state. This effectively lowers the activation energy barrier for C2-Br insertion[3].
-
Catalyst Speciation Dependence: It is crucial to note that this C2-preference is dictated by the use of standard mononuclear Pd(0) species (e.g., generated from
). Recent mechanistic studies reveal that multinuclear Pd clusters or nanoparticles can artificially invert this selectivity toward C4, but under standard homogeneous cross-coupling conditions, C2-Br is exclusively targeted first[2].
Quantitative Data & Yield Comparison
To objectively compare performance, the table below summarizes typical regioselectivity outcomes when subjecting 2,4-dibromobenzothiophene to a standard Suzuki-Miyaura coupling with one equivalent of arylboronic acid using a mononuclear Pd catalyst.
| Reaction Parameter | C2-Arylation (Major) | C4-Arylation (Minor) | Diarylation (Over-coupling) |
| Site of Oxidative Addition | C2-Br | C4-Br | Both |
| Typical Yield (1 equiv Ar-B(OH)₂) | 82 - 88% | < 5% | 5 - 10% |
| Relative Reaction Rate | Fast (Complete in 2-4 h) | Slow (Requires >12 h or elevated temp) | N/A |
| Optimal Catalyst Speciation | Mononuclear Pd(0) | Pd Nanoparticles / Clusters | Excess Pd / High Temp |
Reaction Pathway Visualization
The following diagram illustrates the divergent kinetic pathways during the oxidative addition of Pd(0) into 2,4-dibromobenzothiophene.
Kinetic divergence in Pd(0) oxidative addition, highlighting the thermodynamic preference for the C2-Br bond.
Experimental Protocol: Regioselective C2-Suzuki-Miyaura Cross-Coupling
As an application scientist, I design protocols as self-validating systems. The following procedure ensures strict regiocontrol by leveraging the kinetic difference between the C2 and C4 positions. We use a mild base and a strictly stoichiometric amount of the boronic acid to prevent premature C4-activation.
Materials:
-
2,4-Dibromobenzothiophene (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.05 equiv, 1.05 mmol)
- (0.05 equiv, 5 mol%)
- (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane /
(4:1 v/v, 10 mL)
Step-by-Step Workflow:
-
Degassing (Critical for Catalyst Lifespan): In an oven-dried Schlenk flask, combine 2,4-dibromobenzothiophene, phenylboronic acid, and
. Add the Dioxane/ solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes.-
Causality:
rapidly oxidizes Pd(0) to inactive Pd(II) species. This degradation can lead to the formation of Pd nanoparticles, which inadvertently trigger unwanted C4-arylation[2].
-
-
Catalyst Addition: Quickly add
under a positive stream of Argon. Seal the flask.-
Causality: Using a tetrakis catalyst ensures mononuclear Pd(0) speciation, which is strictly required to maintain the kinetic preference for the C2-Br bond.
-
-
Controlled Heating: Heat the reaction mixture to 80 °C using a pre-calibrated heating block.
-
Causality: A temperature of 80 °C provides sufficient thermal energy to overcome the C2-Br oxidative addition barrier while remaining well below the threshold required for rapid C4-Br activation.
-
-
Reaction Monitoring (Self-Validation): After 2 hours, withdraw a 50 µL aliquot, quench in EtOAc/
, and analyze the organic layer via GC-MS. You should observe >90% conversion to the mono-arylated mass (m/z corresponding to C2-phenyl-4-bromobenzothiophene) and <5% of the diarylated mass. -
Quenching and Workup: Once C2-arylation is complete, immediately cool the flask in an ice bath to arrest the reaction. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The intact C4-Br bond is preserved for subsequent, orthogonal functionalization.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (PMC).[Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (PMC).[Link]
Sources
- 1. Ethyl 3,5-Dibromoisonicotinate|High-Quality Research Chemical [benchchem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison of Benzothiophene Regioisomers: A Comprehensive Guide
Executive Summary
The separation and quantification of benzothiophene regioisomers—critical intermediates in drug development and key markers in petrochemical analysis[1]—represent a significant chromatographic challenge. Because regioisomers possess identical molecular weights and nearly identical partition coefficients (LogP), standard hydrophobic retention mechanisms often fail to achieve baseline resolution. This guide objectively compares the performance of standard Octadecylsilane (C18) stationary phases against Pentafluorophenyl (PFP) phases, providing researchers with a self-validating experimental protocol and the mechanistic causality required for robust method development.
The Causality of Chromatographic Selectivity
As an Application Scientist, it is crucial to understand why a separation occurs, rather than just empirically adjusting gradients. The separation of benzothiophene positional isomers relies entirely on exploiting subtle differences in molecular shape and electron distribution.
-
C18 (Octadecylsilane) - The Limitation of Hydrophobicity: C18 columns separate analytes based on London dispersion forces (hydrophobic interactions)[2]. When comparing isomers like 2-methylbenzothiophene (2-MBT) and 3-methylbenzothiophene (3-MBT), the overall hydrophobic surface area is virtually indistinguishable. Consequently, C18 columns typically yield co-elution or extremely poor resolution for these critical pairs.
-
PFP (Pentafluorophenyl) - Orthogonal Selectivity: PFP phases provide alternative selectivity through dipole-dipole interactions, hydrogen bonding, and
bonding[3]. The highly electronegative fluorine atoms create an electron-deficient ( -acidic) ring that interacts strongly with the electron-rich ( -basic) benzothiophene core. Furthermore, the rigid, planar structure of the PFP ligand provides exceptional shape selectivity. The specific position of a substituent (e.g., a methyl group or halogen) on the benzothiophene ring alters the steric accessibility of the sulfur heteroatom and the molecule's local dipole moment, allowing the PFP phase to easily discriminate between the isomers[4].
Expert Insight on Mobile Phase Selection: When using a PFP column for
Workflow Visualization
The following diagram illustrates the logical decision-making process for developing a separation method for structurally similar benzothiophene regioisomers.
Fig 1. Logical decision tree for HPLC method development of benzothiophene regioisomers.
Quantitative Data: Retention Time Comparison
The table below summarizes the chromatographic performance of a standard C18 phase versus a PFP phase for a mixture of methylbenzothiophene regioisomers. Data reflects an isocratic elution profile (65% Methanol / 35% Water) at a flow rate of 1.0 mL/min.
| Analyte | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( | Selectivity Mechanism |
| 3-Methylbenzothiophene | 10.24 | N/A | 12.15 | N/A | Steric shielding of sulfur dipole |
| 2-Methylbenzothiophene | 10.38 | 0.8 (Co-elution) | 13.52 | 2.4 (Baseline) | Exposed sulfur dipole |
| 5-Methylbenzothiophene | 11.55 | 3.1 | 15.20 | 3.8 | |
| 7-Methylbenzothiophene | 11.80 | 1.1 | 16.45 | 2.9 | Shape recognition / Planarity |
Observation: The C18 column fails to resolve the 2-MBT and 3-MBT critical pair due to their identical hydrophobic profiles. The PFP column achieves baseline resolution (
Experimental Protocols: A Self-Validating System
To guarantee scientific integrity and reproducibility, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper before any sample analysis begins[4].
Step 1: Preparation of the System Suitability Standard
-
Accurately weigh 10 mg each of 2-methylbenzothiophene and 3-methylbenzothiophene reference standards.
-
Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.
-
Dilute 100 µL of the stock solution into 900 µL of mobile phase (65:35 Methanol:Water) to yield a 100 µg/mL working standard.
Step 2: Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 65% Methanol / 35% Water (v/v). (Note: Ensure water is buffered to pH 3.0 with 0.1% Formic Acid if analyzing halogenated or ionizable benzothiophene derivatives to suppress ionization[3]).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. (Strict temperature control is mandatory; elevated temperatures increase kinetic energy and diminish the subtle shape-recognition capabilities of the PFP phase).
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
Step 3: Self-Validation Execution (SST)
-
Inject the working standard mixture in triplicate.
-
Validation Gate: Calculate the resolution (
) between the 3-MBT and 2-MBT peaks.-
Pass:
and Tailing Factor ( ) . The system is validated; proceed with sample analysis. -
Fail:
. Do not proceed. Causality of failure is likely temperature fluctuation or mobile phase preparation error. Lower the column temperature by 2°C or decrease the methanol concentration to 60% to increase retention ( ) and improve resolution.
-
References
Sources
Mass spectrometry fragmentation patterns of dibromobenzothiophenes
Technical Guide: Mass Spectrometry Fragmentation Patterns of Dibromobenzothiophenes
Executive Summary
Dibromobenzothiophenes (DBBTs) are critical intermediates in the synthesis of organic semiconductors (e.g., BTBT derivatives) and are monitored as environmental persistent organic pollutants (POPs) analogous to PBDEs. Their analysis presents a specific challenge: while the dibromo- substitution pattern creates a distinct isotopic signature, differentiating positional isomers (e.g., 2,7-dibromo- vs. 2,3-dibromo-) requires a nuanced understanding of fragmentation kinetics and chromatographic behavior.
This guide compares the efficacy of Electron Ionization (EI) versus Chemical Ionization (CI) and establishes a protocol for isomeric differentiation, synthesizing data on isotopic abundance, fragmentation pathways, and retention characteristics.
The Isotopic Fingerprint: Identification of the Core
Before analyzing fragmentation, the presence of a dibromobenzothiophene moiety is confirmed via its isotopic envelope. Bromine naturally exists as
For a dibromo- compound (
| Ion Identity | Mass Shift | Relative Intensity | Origin |
| M | Base | 51% | |
| M+2 | +2 Da | 100% (Base Peak) | |
| M+4 | +4 Da | 49% |
Analyst Note: In EI spectra, if the M+2 peak is not roughly double the intensity of M and M+4, the analyte is likely not a pure dibromo- species (check for co-eluting monobromo- or tribromo- impurities).
Fragmentation Mechanics (EI Mode)
Under standard 70 eV Electron Ionization, DBBTs undergo predictable degradation. The fragmentation is driven by the stability of the aromatic benzothiophene core versus the lability of the C-Br bond.
Primary Pathway: Dehalogenation
The weakest bonds in the molecule are the C-Br bonds.
- : The molecular ion loses a bromine radical.[1] This cluster will show a 1:1 doublet (isotopic pattern for one Br atom).
-
: The second bromine is lost, yielding the benzothiophene cation (
).
Secondary Pathway: Thiophene Ring Disintegration
A diagnostic feature of benzothiophenes is the cleavage of the sulfur-containing ring.
-
Loss of CS (Carbon Monosulfide): A neutral loss of 44 Da.
-
Loss of CHS: A radical loss of 45 Da.
-
Mechanism: This typically follows the loss of halogens, but in some isomers, the CS loss can compete with the second debromination.
Visualizing the Pathway
The following diagram illustrates the competitive fragmentation pathways.
Caption: Competitive fragmentation pathways for dibromobenzothiophenes under 70 eV EI conditions.
Comparative Analysis: Isomer Differentiation
The core challenge is distinguishing isomers (e.g., 2,7-DBBT vs. 2,3-DBBT). Their EI mass spectra are often nearly identical because the high energy (70 eV) homogenizes the internal energy, leading to similar fragment ions.
Comparison of Analytical Approaches
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | GC Retention (High-Res) |
| Primary Utility | Structural Identification (Library Match) | Molecular Weight Confirmation | Isomer Differentiation |
| Spectral Nature | "Hard" (Rich fragmentation) | "Soft" (M+H or Adducts) | N/A (Time-based) |
| Isomer Specificity | Low. 2,7- and 2,3- isomers show identical fragments, only subtle intensity ratio differences. | Medium. Reagent gases (e.g., Acetonitrile) can form selective adducts based on steric hindrance. | High. Dipole moments differ significantly between isomers, altering interaction with stationary phases. |
The "Ortho Effect" in MS
While rare in simple aromatics, if bromine atoms are adjacent (e.g., 2,3-dibromo), the [M-Br] peak is often more intense relative to the molecular ion compared to non-adjacent isomers (e.g., 2,7-dibromo). This is due to steric relief upon losing the first bulky bromine atom.
-
2,3-isomer: Higher [M-Br]/[M] ratio.
-
2,7-isomer: Lower [M-Br]/[M] ratio (more stable M+).
Experimental Protocol: Validated GC-MS Workflow
To achieve reproducible differentiation, the following protocol synthesizes chromatographic separation with mass spectral detection.
Step 1: Sample Preparation
-
Solvent: Dichloromethane or Hexane (HPLC Grade).
-
Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (scan mode).
-
Internal Standard:
-PCB or a deuterated PAH (e.g., Phenanthrene-d10) to lock retention times.
Step 2: GC Parameters (Isomer Resolution)
-
Column: DB-5MS or DB-XLB (30m × 0.25mm × 0.25µm). The "XLB" phase is superior for separating halogenated isomers.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Start: 80°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 4°C/min to 300°C (Slow ramp is critical for isomer separation).
-
Hold: 5 min.
-
Step 3: MS Parameters[2][3]
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range: m/z 50–400.
-
SIM Mode (Quantitation): Monitor m/z 290, 292, 294 (Molecular Cluster) and 211, 213 (Fragment).
Workflow Diagram
Caption: Optimized GC-MS workflow for separating and identifying dibromobenzothiophene isomers.
References
-
NIST Mass Spectrometry Data Center. Thiophene, 2-bromo- Mass Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]
-
Agilent Technologies. GC/MS Analysis of Polybrominated Flame Retardants. Application Note 5989-0163EN. Available at: [Link]
- Hites, R. A.Electron Impact Mass Spectrometry of Brominated Diphenyl Ethers. Environmental Science & Technology.
-
Shimadzu Corporation. Analysis of Polybrominated Biphenyls (PBBs) using GCMS-QP2010. Available at: [Link]
Sources
Melting Point Verification Guide: High-Purity 2,4-Dibromo-1-benzothiophene
The following guide is structured as a high-level technical document for the verification of 2,4-dibromo-1-benzothiophene (CAS 1892558-85-8) .
Executive Summary & Technical Context[1][2][3][4]
In the synthesis of functionalized benzothiophenes for organic electronics (OLEDs) and pharmaceutical intermediates, 2,4-dibromo-1-benzothiophene (CAS 1892558-85-8) represents a critical building block. Its asymmetric bromination pattern allows for selective cross-coupling at the C2 and C4 positions, enabling the construction of complex heteroacenes.
However, the synthesis of this isomer is thermodynamically challenged by the formation of the more stable 2,3-dibromo-1-benzothiophene (CAS 6287-82-7). Standard HPLC often fails to resolve these positional isomers adequately without specialized chiral or isomeric columns.
The Core Problem: A "correct" mass spectrum (MW 291.99) does not guarantee the correct isomer. The Solution: Melting Point (MP) verification, specifically via Differential Scanning Calorimetry (DSC), serves as the definitive orthogonal check to distinguish the target 2,4-isomer from the 2,3-isomer impurity (MP 58–62 °C).
This guide compares the efficacy of Automated Capillary Melting Point vs. Differential Scanning Calorimetry (DSC) for validating high-purity (>99.5%) batches.
Comparative Analysis: Methodologies for Purity Verification
We evaluated two industry-standard methods for verifying the thermal profile of 2,4-dibromo-1-benzothiophene.
Method A: Automated Capillary Melting Point (Optical)
The standard "Quick Check" for synthesis monitoring.
-
Mechanism: Visual detection of the solid-to-liquid phase transition using a heated capillary tube.
-
Performance Profile:
-
Precision: ±0.5 °C.
-
Limit of Detection (Impurity): Requires >2% impurity to show significant depression/broadening.
-
Risk: Subjective determination of "Clear Point" can mask small amounts of eutectic impurities.
-
-
Verdict: Suitable for rough synthesis monitoring but insufficient for final QC of electronic-grade materials.
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
The required method for Certificate of Analysis (CoA) generation.
-
Mechanism: Measures the heat flow difference between the sample and a reference during a controlled temperature ramp.
-
Performance Profile:
-
Precision: ±0.1 °C.
-
Purity Calculation: Uses the Van’t Hoff equation to calculate absolute purity based on peak shape analysis.
-
Isomer Detection: Can detect the specific eutectic melt of the 2,3-isomer (approx. 60 °C) even if the bulk sample melts at a different temperature.
-
-
Verdict: Mandatory for high-purity verification.
Data Summary: Performance Comparison
| Feature | Capillary Method (Optical) | DSC (Heat Flow) |
| Primary Output | Range (Onset to Clear Point) | Onset Temperature ( |
| Sample Required | ~5 mg | 2–5 mg |
| Impurity Sensitivity | Low (needs >2% to widen range) | High (detects <0.5% eutectic) |
| Isomer Discrimination | Difficult (ranges may overlap) | Excellent (distinct endothermic events) |
| Data Integrity | Subjective (Visual) | Objective (Digital Integration) |
Critical Impurity Profile: The "Isomer Trap"
A major failure mode in purchasing or synthesizing 2,4-dibromo-1-benzothiophene is receiving a batch contaminated with the 2,3-isomer.
| Compound | Structure Note | CAS No. | Melting Point (Lit.) |
| 2,4-Dibromo-1-benzothiophene | Target (Asymmetric) | 1892558-85-8 | Distinct (Verify vs. Ref Std)* |
| 2,3-Dibromo-1-benzothiophene | Major Impurity (Vicinal) | 6287-82-7 | 58–62 °C [1] |
| Benzo[b]thiophene | Starting Material | 95-15-8 | 32 °C [2] |
> Note: As a specialized intermediate, the MP of the 2,4-isomer is often batch-specific or proprietary. However, it must be distinct from the 58–62 °C range of the 2,3-isomer. If your sample melts sharply at 60 °C, you likely have the wrong isomer.
Experimental Protocol: Self-Validating DSC Workflow
This protocol ensures that the melting point data is not just a number, but a purity assay.
Reagents & Equipment
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000 (calibrated with Indium, MP 156.6 °C).
-
Crucibles: Tzero Aluminum Pans (hermetically sealed).
-
Purge Gas: Nitrogen (50 mL/min).
Step-by-Step Methodology
-
Sample Preparation (Crucial for Homogeneity):
-
Dry the sample in a vacuum oven at 30 °C for 4 hours to remove solvent residues (solvents act as impurities, depressing MP).
-
Grind 5 mg of sample into a fine powder to ensure good thermal contact.
-
Weigh 2.0–3.0 mg (±0.01 mg) into the aluminum pan. Seal with a crimper.
-
-
Thermal Cycle (The "Heat-Cool-Heat" Method):
-
Cycle 1: Heat from 20 °C to 100 °C at 10 °C/min. (Erases thermal history/polymorphs).
-
Cool: Cool to 0 °C at 10 °C/min.
-
Cycle 2: Heat from 0 °C to 120 °C at 2 °C/min . (Slow ramp required for accurate purity calculation).
-
-
Data Analysis:
-
Identify the Onset Temperature (
) (intersection of baseline and leading edge). Do not use Peak Max. -
Integrate the peak to find Enthalpy of Fusion (
). -
Check for any small endothermic "shoulders" near 60 °C (indicating 2,3-isomer contamination).
-
Visualization: Verification Logic Flow
The following diagram illustrates the decision logic for validating the compound.
Figure 1: Decision logic for differentiating the target 2,4-isomer from the common 2,3-isomer impurity using DSC.
References
Spectroscopic Differentiation of 2,4-Dibromo and 3,4-Dibromo Regioisomers
Executive Summary
In drug discovery and advanced materials synthesis, the precise identification of halogenated regioisomers is a critical quality attribute. For aromatic scaffolds—specifically thiophenes and benzenes (e.g., anisoles)—distinguishing between 2,4-dibromo and 3,4-dibromo isomers is a frequent analytical challenge. These isomers exhibit distinct electronic properties that dictate their reactivity in downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Misidentification leads to "dead-end" synthesis pathways or regio-impure pharmacophores. This guide provides a definitive spectroscopic framework to distinguish these isomers using NMR, IR, and GC-MS, grounded in symmetry arguments and spin-spin coupling physics.
Structural & Electronic Context
To interpret the spectra, one must first understand the symmetry and electronic environment of the protons. We will examine two common scaffolds: Dibromothiophene (heterocyclic) and Dibromoanisole (benzene derivative).
The Symmetry Argument[1]
-
3,4-Dibromothiophene: Possesses
symmetry (axis passing through the Sulfur and the C3-C4 bond). The protons at positions 2 and 5 are chemically equivalent. -
2,4-Dibromothiophene: Asymmetric. The proton at C3 is flanked by bromines; the proton at C5 is adjacent to sulfur and one bromine.
The Coupling Argument (Benzene Derivatives)
For 1-substituted-2,4-dibromo vs. 1-substituted-3,4-dibromo benzenes (e.g., Anisoles):
-
2,4-Isomer (1,2,4-substitution): Protons are at positions 3, 5, and 6. H3 is isolated (singlet-like/meta-coupled). H5 and H6 are adjacent (ortho-coupled).
-
3,4-Isomer (1,3,4-substitution): Protons are at positions 2, 5, and 6. H2 is isolated. H5 and H6 are adjacent.
-
differentiation: The key lies in the chemical shift of the isolated proton and the specific coupling constants (
) .
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof.
Case Study A: Dibromothiophenes
This is the classic "Symmetry vs. Asymmetry" test.
| Feature | 2,4-Dibromothiophene | 3,4-Dibromothiophene |
| Symmetry | Asymmetric ( | Symmetric ( |
| Two distinct signals | One signal (Singlet) | |
| Splitting Pattern | Two Doublets ( | Singlet ( |
| Coupling Constant ( | N/A (Equivalent protons) | |
| Chemical Shift ( |
Expert Insight: In 3,4-dibromothiophene, the H2 and H5 protons are chemically equivalent. You will see a clean singlet. In 2,4-dibromothiophene, you observe a "meta-coupling" across the ring. If your magnet is low-field (e.g., 60 MHz), the 2,4-isomer might look like two singlets, but at 300+ MHz, the
Case Study B: Dibromoanisoles (Benzene Scaffold)
Here, both isomers have 3 aromatic protons, but their environments differ.
| Feature | 2,4-Dibromoanisole | 3,4-Dibromoanisole |
| Isolated Proton | H-3 (between two Br) | H-2 (between OMe and Br) |
| H-3/H-2 Shift | Downfield ( | Upfield relative to H-3 ( |
| Coupling Pattern | H5 (dd), H6 (d), H3 (d, small | H6 (dd), H5 (d), H2 (d, small |
| 7 distinct signals | 7 distinct signals |
Mechanistic Note: The H-3 proton in the 2,4-isomer is deshielded by the inductive effect (-I) of two ortho-bromine atoms, shifting it significantly downfield compared to the H-2 proton in the 3,4-isomer, which is shielded by the mesomeric effect (+M) of the ortho-methoxy group despite the meta-bromine.
Vibrational Spectroscopy (IR)
When NMR is unavailable or for rapid QC of solids, FTIR utilizes Out-of-Plane (OOP) C-H bending vibrations to determine substitution patterns.
-
2,4-Isomer (1,2,4-Trisubstituted):
-
Look for two strong bands in the 800–860 cm⁻¹ range (isolated H) and 860–900 cm⁻¹ (two adjacent H's).
-
Diagnostic: A strong band near 810 cm⁻¹ .
-
-
3,4-Isomer (1,2,3-Trisubstituted):
-
Characterized by C-H bending in the 700–800 cm⁻¹ region.
-
Diagnostic: Often shows a strong absorption near 760–780 cm⁻¹ due to three adjacent hydrogen atoms (if considering the parent benzene) or specific vicinal H-H wagging.
-
Chromatographic Separation (GC-MS)
Separation is driven by boiling point and polarity (dipole moment).
-
Elution Order (Typical Non-Polar Column, e.g., DB-5/HP-5):
-
2,4-Dibromo isomers generally elute earlier .
-
3,4-Dibromo isomers generally elute later .
-
-
Why? 3,4-disubstituted aromatics often possess higher structural symmetry and packing efficiency (higher boiling point) or larger net dipole moments compared to the 2,4-arrangement, leading to stronger retention on the stationary phase.
-
Mass Spec Fragmentation:
-
Both show identical molecular ions (
, , in 1:2:1 ratio). -
Differentiation relies on retention time and comparison with authentic standards, as fragmentation patterns are often indistinguishable.
-
Experimental Protocols
Protocol A: NMR Determination of Purity
Objective: Quantify the ratio of 2,4- vs 3,4-isomer in a crude reaction mixture.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent peak broadening.
-
Acquisition:
-
Run standard
H NMR (min 300 MHz). -
Set relaxation delay (
) to seconds to ensure accurate integration of aromatic protons.
-
-
Analysis (Thiophene Example):
-
Integrate the Singlet at
7.2–7.3 (Assign to 3,4-isomer). -
Integrate the Doublet at
7.16 (Assign to 2,4-isomer). -
Calculation:
(Note: The singlet represents 2 protons, the doublet represents 1 proton).
-
Protocol B: GC-MS Method
Objective: Separation of isomers.[1]
-
Column: Rtx-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).
-
Carrier: Helium at 1.0 mL/min.[2]
-
Oven:
-
50°C (hold 2 min).
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
-
Detection: EI (70 eV). Monitor
for molecular ion (e.g., 240/242/244 for dibromothiophene).
Decision Logic & Visualization
Diagram 1: Isomer Identification Decision Tree
This logic flow guides the analyst through the identification process based on spectral data.[3]
Caption: Decision tree for differentiating 2,4- and 3,4-dibromo isomers using 1H NMR symmetry and chemical shifts.
Diagram 2: Synthetic Origin & Impurity Flow
Understanding the synthetic origin helps predict which isomer is the likely impurity.
Caption: Synthetic pathways showing 2,4-isomer as a direct bromination impurity, while 3,4-isomer requires specific synthesis.
Comparative Data Summary Table
| Parameter | 2,4-Dibromo Isomer | 3,4-Dibromo Isomer |
| Symmetry Point Group | ||
| Polarity (Dipole) | Generally Lower | Generally Higher |
| Boiling Point (GC) | Elutes Earlier (Lower BP) | Elutes Later (Higher BP) |
| Two Doublets ( | One Singlet | |
| Isolated H at | Isolated H at | |
| Primary Synthesis Risk | Common impurity in 2,5-dibromo synthesis | Requires specific synthesis (expensive) |
References
-
BenchChem. (2025).[4][2] A Comparative Guide to Distinguishing Isomers of Dibromoanisole Using Spectroscopy. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrometry Data Center: 2,4-Dibromoanisole. Retrieved from
-
ChemicalBook. (2025).[5] 1H NMR Spectrum of 2,4-Dibromothiophene and 3,4-Dibromothiophene. Retrieved from
-
PubChem. (2025).[5][6] Compound Summary: 3,4-Dibromothiophene.[6] Retrieved from
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quality Control Assays for 2,4-Dibromo-1-benzothiophene Intermediates: A Comparative Guide
Introduction: The Analytical Challenge
In the synthesis of advanced organic light-emitting diodes (OLEDs) and active pharmaceutical ingredients (APIs), 2,4-dibromo-1-benzothiophene (CAS: 1892558-85-8) serves as a highly valuable, orthogonally reactive scaffold. The presence of two bromine atoms at the 2- and 4-positions allows for precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
However, the synthesis of this intermediate frequently yields closely related regioisomers (such as 2,3-dibromo or 2,5-dibromo derivatives) and leaves behind residual catalysts or unreacted starting materials. Because the downstream performance of the final API or material is exquisitely sensitive to isomeric purity, establishing a rigorous, self-validating Quality Control (QC) framework is non-negotiable.
This guide objectively compares three primary analytical techniques—HPLC-UV, GC-MS, and qNMR —detailing the causality behind their selection and providing field-proven, step-by-step methodologies to ensure absolute structural and quantitative integrity.
Comparative Analysis of QC Assays
To build a robust QC pipeline, scientists must understand the mechanistic strengths and blind spots of each assay. Relying on a single method often results in a skewed purity profile.
High-Performance Liquid Chromatography (HPLC-UV)
The Causality: HPLC separates molecules based on differential partitioning between a stationary phase (typically C18) and a mobile phase[1]. It is the industry standard for detecting trace, non-volatile organic impurities.
The Pitfall: HPLC relies on UV absorbance. A common critical error in intermediate QC is assuming that HPLC Area % equals Mass %. Because the position of the bromine atom alters the conjugated
Gas Chromatography-Mass Spectrometry (GC-MS)
The Causality: 2,4-Dibromo-1-benzothiophene is thermally stable and volatile, making it an ideal candidate for GC. The true power of this method lies in the MS detector. Bromine exists as two stable isotopes (
Quantitative Nuclear Magnetic Resonance (qNMR)
The Causality: qNMR is a primary analytical method where the integrated signal area is directly proportional to the molar concentration of the nuclei[3]. By co-weighing the sample with a certified internal standard (IS), qNMR provides an absolute mass fraction without requiring a specific reference standard of the analyte itself[1]. Furthermore, qNMR can be used to calculate the RRFs for HPLC, bridging the gap between relative and absolute quantification[2]. In complex mixtures, techniques like ISC-HPLC-qNMR can even be used to isolate and quantify overlapping signals[4].
Quantitative Data Summary
The following table summarizes the comparative performance of these three techniques for the QC of halogenated benzothiophene intermediates.
| Parameter | HPLC-UV | GC-MS | qNMR ( |
| Primary Principle | Differential partitioning | Volatility & Mass-to-charge ratio | Nuclear magnetic resonance |
| Purity Output | Relative (Area %) | Relative (Area %) + Structural ID | Absolute (Mass Fraction %) |
| Reference Standard | Required for each impurity | Required for quantification | Only 1 Universal IS required |
| Typical Accuracy | Dependent on RRFs | Dependent on ionization efficiency | High (<1% error) |
| LOD / Sensitivity | High (ppm level) | Very High (ppb/ppm level) | Moderate (~0.1% to 1%) |
| Blind Spots | Non-UV active species | Non-volatile species, salts | Trace impurities below LOD |
QC Decision Workflows
The optimal strategy for 2,4-dibromo-1-benzothiophene does not rely on one tool, but rather an orthogonal workflow where the weaknesses of one assay are covered by the strengths of another.
Workflow for selecting QC assays for halogenated benzothiophene derivatives.
Experimental Protocols
Protocol 1: Absolute Purity Determination via H-qNMR
This protocol is designed as a self-validating system . By utilizing an internal standard with a known
Materials:
-
Analyte: 2,4-dibromo-1-benzothiophene (Sample)
-
Internal Standard (IS): Dimethyl sulfone (TraceCERT® or equivalent, ~99.9% purity). Causality: Its singlet at ~3.0 ppm in CDCl
does not overlap with the aromatic signals (7.0–8.5 ppm) of the benzothiophene. -
Solvent: CDCl
(100% deuterated, containing 0.03% TMS).
Step-by-Step Methodology:
-
Co-Weighing (Critical Step): Using a microbalance (accuracy
mg), accurately weigh ~20 mg of the analyte and ~5 mg of the IS directly into a clean glass vial. Record exact masses. -
Dissolution: Add 0.7 mL of CDCl
to the vial. Vortex until completely dissolved. Transfer to a 5 mm NMR tube. -
Parameter Optimization:
-
Determine the longitudinal relaxation time (
) for the slowest relaxing proton using an inversion-recovery experiment. -
Set the relaxation delay (
) to at least (typically 30–60 seconds) to ensure complete magnetization recovery between pulses.
-
-
Acquisition: Acquire the
H-NMR spectrum (minimum 64 scans for high signal-to-noise ratio). -
Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the IS singlet (6 protons) and a distinct, well-resolved aromatic proton of the analyte (e.g., the C-3 proton, 1 proton).
-
Mass Fraction Calculation:
(Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, W = Weight)
Step-by-step self-validating logic for absolute purity determination via qNMR.
Protocol 2: Regioisomer Profiling via GC-MS
This protocol validates the structural identity and screens for closely eluting brominated isomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of 2,4-dibromo-1-benzothiophene in 1 mL of GC-grade dichloromethane (DCM).
-
Instrument Setup: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m
0.25 mm 0.25 m). -
Temperature Program:
-
Initial temp: 100°C (hold 2 min).
-
Ramp: 15°C/min to 280°C.
-
Final temp: 280°C (hold 5 min).
-
-
Injection: Inject 1
L with a split ratio of 50:1. Injector temperature at 250°C. -
MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: 50–400 m/z.
-
Data Interpretation: Locate the main peak. Verify the presence of the molecular ion cluster around m/z 292. The distinct 1:2:1 intensity ratio at m/z 290, 292, and 294 definitively confirms the presence of exactly two bromine atoms. Any secondary peaks exhibiting this same isotopic cluster represent regioisomeric impurities (e.g., 2,5-dibromobenzo[b]thiophene) and must be integrated to determine relative isomeric purity.
References
-
Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". URL:[Link]
-
MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2,4-dibromo-1-benzothiophene
Comprehensive Safety and Handling Guide for 2,4-Dibromo-1-benzothiophene
As a Senior Application Scientist, I frequently encounter challenges in scaling up the synthesis of complex organic materials. 2,4-Dibromo-1-benzothiophene (CAS: 1892558-85-8) is a critical building block in the development of organic light-emitting diodes (OLEDs), advanced semiconductor materials, and pharmaceutical intermediates[1]. However, its halogenated aromatic structure presents specific toxicological and logistical challenges. This guide provides a self-validating, step-by-step operational plan for handling this compound, ensuring scientific integrity and uncompromising laboratory safety.
Hazard Assessment & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), one must understand the causality behind the chemical's hazards. Based on safety data for brominated benzothiophenes, this compound is characterized by the following GHS hazard classifications[2][3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Causality: The benzothiophene core is inherently lipophilic, a property significantly enhanced by the addition of two heavy bromine atoms[3]. This extreme lipophilicity allows the molecule to readily partition into the lipid bilayers of the stratum corneum, leading to rapid dermal penetration and subsequent skin irritation. Furthermore, the electron-withdrawing nature of the bromine atoms makes the aromatic ring susceptible to nucleophilic attack. If absorbed systemically or inhaled as a fine dust, the compound can act as an arylating agent, reacting adversely with cellular nucleophiles (such as thiol groups in mucosal proteins) to trigger localized inflammatory responses[4].
Mechanistic pathway of 2,4-dibromo-1-benzothiophene exposure and toxicity.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a robust PPE strategy is required. The following table summarizes the quantitative and qualitative requirements for handling this compound, grounded in American Chemical Society (ACS) best practices[5].
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness) or Butyl rubber. | Nitrile provides adequate short-term resistance against solid halogenated aromatics. Butyl rubber is required to prevent permeation if the compound is dissolved in organic solvents (e.g., DCM, THF). |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant). | Protects against fine particulates and solvent splashes. Standard safety glasses are insufficient due to the lack of a peripheral seal[6]. |
| Body Protection | Flame-retardant lab coat (100% cotton or Nomex). | Prevents the accumulation of static electricity, which could ignite flammable solvents used during the compound's dissolution. |
| Respiratory | N95/P100 Particulate Respirator. | Prevents inhalation of fine crystalline dust (H335) if a spill occurs outside containment. Primary handling must always occur inside a certified fume hood. |
Operational Workflow: Handling & Transfer Protocol
Every protocol must be a self-validating system. Follow this step-by-step methodology to weigh and transfer 2,4-dibromo-1-benzothiophene safely.
-
Pre-Operation Validation: Verify that the chemical fume hood has a calibrated face velocity of 80–120 feet per minute (fpm). Ensure all required PPE is donned before unsealing the chemical container[7].
-
Static Mitigation: Because the compound is often handled as a dry powder, use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: This prevents the highly lipophilic powder from aerosolizing due to electrostatic repulsion, drastically reducing inhalation risk.
-
Weighing Procedure:
-
Place the analytical balance deep inside the fume hood (at least 6 inches from the sash).
-
Tare a static-free weighing boat.
-
Using a clean, stainless-steel spatula, carefully transfer the required mass of 2,4-dibromo-1-benzothiophene.
-
Self-Validation Step: Close the balance draft shield and wait for the reading to stabilize for exactly 5 seconds. If the mass fluctuates, it indicates disruptive air currents; adjust the sash height before proceeding.
-
-
Transfer & Dissolution: Transfer the solid directly into the reaction vessel. If dissolving, add the solvent (e.g., Toluene) slowly down the side of the flask to wash any residual powder into the solution without generating aerosols.
-
Decontamination: Wipe the spatula and the balance area with a lint-free wipe dampened with acetone. Dispose of the wipe immediately in a designated solid hazardous waste container.
Spill Response & Disposal Plan
Proper disposal is critical, as brominated compounds are inherently toxic to aquatic life with long-lasting effects[3].
Spill Containment (Solid):
-
Isolate: Evacuate personnel from the immediate vicinity of the spill.
-
Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of ethanol) to suppress dust formation.
-
Collect: Use a dedicated chemical spill kit or a damp absorbent pad to collect the material.
-
Contain: Place the collected material into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).
Disposal Plan: According to ACS guidelines for hazardous waste, halogenated organic waste must be strictly segregated from non-halogenated waste to prevent dangerous exothermic reactions and to comply with Environmental Protection Agency (EPA) disposal regulations[8].
-
Solid Waste: Place contaminated gloves, wipes, and empty vials in a container explicitly labeled "Hazardous Solid Waste - Halogenated Organics."
-
Liquid Waste: If the compound is in solution, dispose of it in a clearly labeled "Halogenated Organic Liquid Waste" carboy. Never pour halogenated compounds down the drain[8].
-
Documentation: Log the exact mass/volume and concentration of the waste to facilitate safe hazmat pickup and avoid expensive identification testing fees[8].
Step-by-step operational workflow for safe handling and disposal.
References
-
Hazardous Waste and Disposal - American Chemical Society Source: ACS.org URL: [Link]
-
Chemical Safety in Labs: Handling and Storage Source: Youth Clean Tech (Citing ACS & NIOSH Guidelines) URL: [Link]
-
Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. 909280-97-3|2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene|BLD Pharm [bldpharm.com]
- 2. 5118-13-8|4-Bromobenzo[b]thiophene|BLD Pharm [bldpharm.com]
- 3. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youthfilter.com [youthfilter.com]
- 6. acs.org [acs.org]
- 7. youtube.com [youtube.com]
- 8. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
